Dihydropyridine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
22694-45-7 |
|---|---|
Fórmula molecular |
C5H7N |
Peso molecular |
81.12 g/mol |
Nombre IUPAC |
1,2-dihydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2 |
Clave InChI |
MMWRGWQTAMNAFC-UHFFFAOYSA-N |
SMILES |
C1C=CC=CN1 |
SMILES canónico |
C1C=CC=CN1 |
Sinónimos |
1,4-dihydropyridine dihydropyridine Lemildipine |
Origen del producto |
United States |
Foundational & Exploratory
The Dihydropyridine Core: A Technical Guide to Structure, Function, and Therapeutic Modulation
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases.[1] This technical guide provides an in-depth exploration of the DHP core, detailing its structure, synthesis, and primary function as a modulator of L-type voltage-gated calcium channels (L-VGCCs). Furthermore, it delves into the critical structure-activity relationships that govern its therapeutic efficacy and outlines key experimental protocols for its study and development.
The 1,4-Dihydropyridine Core Structure
The foundational structure of dihydropyridine is a six-membered heterocyclic ring containing nitrogen, with two double bonds.[2] The 1,4-dihydropyridine isomer is the most pharmacologically significant.[3] Key structural features essential for its biological activity, particularly as L-type calcium channel blockers, have been extensively studied. These include the presence of substituents at various positions around the ring, which critically influence potency, selectivity, and pharmacokinetic properties.[4][5]
Synthesis of the this compound Scaffold
The most prevalent and versatile method for synthesizing the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis, first reported in 1881.[6][7] This multi-component reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[8][9] The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents, making it a powerful tool in the development of new DHP derivatives.[10]
Function as L-Type Calcium Channel Blockers
Dihydropyridines exert their primary therapeutic effects by acting as antagonists of L-type voltage-gated calcium channels.[11] These channels are crucial for regulating calcium influx into cells, a process fundamental to muscle contraction and neuronal signaling.[12][13] By binding to the α1 subunit of the L-type calcium channel, DHPs inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[14][15] This mechanism of action is the basis for their widespread use in treating hypertension and angina.[16]
Structure-Activity Relationships (SAR)
The therapeutic efficacy of this compound derivatives is intricately linked to their chemical structure. Key SAR findings include:
-
C4 Position: The substituent at the C4 position of the DHP ring is a major determinant of activity. An aryl group at this position is generally required for optimal calcium channel blocking activity.[4]
-
C3 and C5 Positions: Ester groups at these positions are typically the most effective for activity.[4]
-
Aryl Ring Substituents: The position and nature of electron-withdrawing groups on the phenyl ring at the C4 position can significantly impact receptor-binding activity.[4]
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative data for several clinically significant this compound calcium channel blockers.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound Derivatives
| Compound | Target | IC50 (nM) | Ki (nM) |
| Nitrendipine | L-type Calcium Channel | 0.15 - 30.0 | - |
| Nifedipine | L-type Calcium Channel | 10.0 - 60.0 | 14.45 |
| Amlodipine | L-type Calcium Channel | - | - |
| Felodipine | L-type Calcium Channel | - | - |
| Isradipine | L-type Calcium Channel | - | - |
| Nicardipine | L-type Calcium Channel | - | - |
| Nisoldipine | L-type Calcium Channel | - | - |
Data compiled from multiple sources.[17] Note that IC50 and Ki values can vary depending on experimental conditions.
Table 2: Pharmacokinetic Parameters of Common this compound Drugs
| Drug | Time to Peak (Tmax) (hours) | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) |
| Amlodipine | 6 - 12 | 64 - 90 | ~93 | 30 - 50 |
| Felodipine | ~1.5 | ~15 | >99 | ~24 |
| Isradipine | ~1.5 | 15 - 24 | ~95 | ~8 |
| Lercanidipine | 1.5 - 3 | ~10 | >98 | 8 - 10 |
| Nicardipine | 0.5 - 2 | ~35 | >95 | 2 - 4 |
| Nifedipine (IR) | 0.5 - 1 | 56 - 77 | 92 - 98 | 4 - 7 |
| Nisoldipine | ~9.2 | ~5 | >99 | Not specified |
| Benidipine | ~2 | Not specified | >98 | Not specified |
| Cilnidipine | 1.8 - 2.2 | Not specified | Not specified | 7.5 |
Data compiled from multiple sources.[11][18] IR: Immediate-Release. Pharmacokinetic parameters can vary based on formulation and patient population.
Signaling Pathways
Dihydropyridines modulate intracellular signaling by blocking the influx of calcium, a critical second messenger. The following diagrams illustrate key signaling pathways affected by DHP action.
Experimental Protocols
Hantzsch Synthesis of Nifedipine
This protocol describes a general procedure for the synthesis of Nifedipine, a prototypical this compound calcium channel blocker.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Aqueous ammonia (30-35 wt%)
-
Methanol
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
Combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia in a round-bottom flask.[19]
-
Fit the flask with a condenser and heat the mixture to reflux for approximately 3.5 hours.[19]
-
Allow the reaction mixture to cool to room temperature. An ice-water bath may be used to facilitate precipitation.[19]
-
Collect the resulting precipitate by suction filtration.[19]
-
Wash the filter cake with water and then with a small amount of cold methanol.[19]
-
Purify the crude product by recrystallization from methanol.[19]
-
Dry the purified product and characterize it using techniques such as NMR, IR spectroscopy, and melting point analysis.[19]
Radioligand Binding Assay for this compound Affinity
This protocol outlines a method to determine the binding affinity of a this compound compound to the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.
Materials:
-
Tissue homogenate or cell membranes expressing L-type calcium channels (e.g., from heart or brain tissue).
-
Radiolabeled this compound (e.g., [³H]nitrendipine).
-
Unlabeled test this compound compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand solution, and varying concentrations of the unlabeled test compound.[20]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[20]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[20]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]
-
Data Analysis: Plot the specific binding against the concentration of the unlabeled test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general overview of the whole-cell patch-clamp technique to measure the effect of dihydropyridines on L-type calcium currents in isolated cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, neurons, or a suitable cell line).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Inverted microscope.
-
Glass capillaries for patch pipettes.
-
Pipette puller and fire-polisher.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution.
-
This compound compound for testing.
Procedure:
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate patch pipettes from glass capillaries using a puller and fire-polish the tip. The resistance of the filled pipette should be in the range of 3-6 MΩ.[21]
-
Seal Formation: Under visual guidance, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[3]
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents. Record the currents in the absence (control) and presence of the this compound compound.
-
Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application to determine the extent of inhibition. Construct a dose-response curve to calculate the IC50 value.
Conclusion
The 1,4-dihydropyridine core remains a privileged scaffold in medicinal chemistry, with its primary role as L-type calcium channel blockers being of immense therapeutic importance. A thorough understanding of its structure, synthesis, and function, coupled with robust experimental evaluation, is crucial for the development of novel and improved DHP-based therapeutics. This guide provides a foundational overview for researchers and professionals in the field, aiming to facilitate further innovation and discovery.
References
- 1. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]
- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Quantitative Structure‐Activity Relationship Study of Recently Synthesized 1, 4‐this compound Calcium Channel Antagonists. Application of the Hansch Analysis Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 9. Calcium Channel Blockers | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium-induced calcium release activates contraction in intact cardiac cells | Semantic Scholar [semanticscholar.org]
- 17. Voltage-gated L-type calcium channel Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
The Hantzsch Dihydropyridine Synthesis: A Mechanistic and Practical Guide for Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, mechanistic intricacies, and practical applications of the Hantzsch dihydropyridine synthesis.
The Hantzsch this compound synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry and a vital tool in modern drug discovery.[1][2] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold found in numerous biologically active compounds, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[3][4] This guide delves into the mechanistic pathways of the Hantzsch synthesis, presents quantitative data on various synthetic protocols, provides detailed experimental procedures, and explores its significance in the pharmaceutical landscape.
Core Reaction and Mechanism
The Hantzsch synthesis is a one-pot condensation reaction that typically involves four components: an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, most commonly ammonia or ammonium acetate.[3] The overall reaction leads to the formation of a 1,4-dihydropyridine ring. Subsequent oxidation can yield the corresponding pyridine derivative, driven by the thermodynamic stability of the aromatic system.[3]
The mechanism of the Hantzsch synthesis has been extensively studied and is understood to proceed through a series of key steps. While multiple pathways have been proposed depending on the specific reactants and conditions, a generally accepted sequence involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[1][3]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[1]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[1]
-
Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.[1]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to afford the final 1,4-dihydropyridine product.[1]
The formation of the enamine and the α,β-unsaturated carbonyl compound (chalcone) as key intermediates has been supported by spectroscopic studies, including 13C and 15N NMR.[3]
Data Presentation: Comparative Performance of Catalysts and Conditions
The efficiency of the Hantzsch synthesis is significantly influenced by the choice of catalyst, solvent, and energy source. The following tables summarize quantitative data from various studies, highlighting the impact of these parameters on reaction time and yield.
Table 1: Effect of Different Catalysts on the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time | Yield (%) |
| None | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 h | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 h | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 h | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 h | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 h | 98 |
Table 2: Influence of Solvent and Reaction Conditions on Yield
| Solvent | Catalyst | Energy Source | Time | Yield (%) |
| Ethanol | None | Conventional Heating | 8 h | 65 |
| Water | None | Conventional Heating (Sealed Vessel, 70-75 °C) | 1 h | 96 |
| Solvent-free | p-TSA | Conventional Heating (80 °C) | 15 min | 90 |
| Ethanol | None | Microwave (Domestic oven) | 3-5 min | 85-95 |
| Aqueous Micelles (SDS) | p-TSA | Ultrasonic Irradiation | 1.5-2.5 h | >90 |
Experimental Protocols
This section provides detailed methodologies for key variations of the Hantzsch synthesis.
Protocol 1: Classical Synthesis of Nifedipine
This protocol details the synthesis of Nifedipine, a widely used calcium channel blocker.
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
Procedure:
-
To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol).
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.
-
After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.
-
Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water and 5 mL of methanol.
-
Recrystallize the crude product from methanol to obtain pure Nifedipine.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a green and rapid alternative to the classical method.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
Procedure:
-
In a Pyrex cylindrical tube, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).
-
Place the tube in a domestic microwave oven and irradiate at 90W for 3-5 minutes.
-
After irradiation, cool the contents to room temperature.
-
Pour the reaction mixture into crushed ice and filter the solid product.
-
Purify the crude product by column chromatography on silica gel (eluting with a methanol:chloroform mixture) or by recrystallization.
Protocol 3: "On-Water" Catalyst-Free Synthesis
This environmentally benign protocol utilizes water as the reaction medium without the need for a catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.3 mmol)
-
Water (2 mL)
Procedure:
-
In a suitable flask, vigorously stir a mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol) in 2 mL of water.
-
Heat the mixture at 70°C for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolate the solid product by filtration and wash with cold water.
-
If necessary, purify the product by recrystallization from ethanol.
Role in Drug Development and Future Perspectives
The Hantzsch synthesis has had a profound impact on drug development, primarily through the discovery of 1,4-dihydropyridine-based calcium channel blockers.[2] The straightforward nature of this multi-component reaction allows for the rapid generation of diverse compound libraries by varying the aldehyde, β-ketoester, and nitrogen source.[4] This structural diversity is crucial for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Beyond cardiovascular applications, Hantzsch this compound derivatives have been investigated for a wide range of other biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of the Hantzsch synthesis ensures its continued relevance in the exploration of new therapeutic agents.
Future developments in the Hantzsch synthesis are likely to focus on the principles of green chemistry, including the use of more environmentally friendly catalysts and solvents, as well as energy-efficient reaction conditions.[3] The development of asymmetric variations of the Hantzsch synthesis to produce enantiomerically pure dihydropyridines is also an active area of research, as the biological activity of these compounds is often stereospecific.
References
An In-depth Technical Guide to Dihydropyridine Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydropyridine Chemistry: Synthesis, Reactivity, and Therapeutic Applications
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, primarily recognized for its profound impact on the management of cardiovascular diseases.[1] The discovery of the Hantzsch this compound synthesis in 1881 opened the door to a vast chemical space that has been extensively explored, leading to the development of a major class of drugs known as this compound calcium channel blockers.[2][3] These agents are widely prescribed for the treatment of hypertension and angina.[4] Beyond their cardiovascular applications, this compound derivatives have shown a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][5] This guide provides a comprehensive overview of the core principles of this compound chemistry, including their synthesis, reactivity, and mechanism of action, with a focus on their role as L-type calcium channel modulators.
Core Concepts in this compound Chemistry
The fundamental structure of 1,4-dihydropyridine is a six-membered heterocyclic ring containing a nitrogen atom, with saturation at the 1 and 4 positions.[1] The stability and reactivity of the this compound ring are significantly influenced by the substituents at various positions. Electron-withdrawing groups, typically esters at the 3 and 5 positions, are crucial for stabilizing the ring.[6] The substituent at the 4-position plays a pivotal role in determining the pharmacological activity of the molecule.[1]
The Hantzsch this compound Synthesis
The most prominent method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][7] This one-pot reaction is valued for its efficiency and versatility in creating a diverse library of this compound derivatives.[3][7]
The mechanism of the Hantzsch synthesis proceeds through several key steps:
-
Knoevenagel Condensation : One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[7][8]
-
Enamine Formation : A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7][8]
-
Michael Addition and Cyclization : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, which is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring structure.[7]
Reactivity of Dihydropyridines: Oxidation and Aromatization
A key reaction of 1,4-dihydropyridines is their oxidation to the corresponding pyridine derivatives. This process, known as aromatization, is often the primary metabolic pathway for this compound-based drugs in vivo.[9] The driving force for this reaction is the formation of a stable aromatic pyridine ring.[2] Various oxidizing agents can be employed in the laboratory to achieve this transformation, including nitric acid, potassium ferrocyanide, and milder reagents like ferric chloride or manganese dioxide.[2][7]
Dihydropyridines as L-Type Calcium Channel Blockers
The therapeutic efficacy of many this compound derivatives stems from their ability to act as antagonists of L-type voltage-gated calcium channels.[1][4] These channels are crucial for regulating calcium influx into muscle cells, which in turn triggers muscle contraction.
Mechanism of Action
This compound calcium channel blockers primarily target the L-type calcium channels located on the smooth muscle of blood vessels.[1] By blocking these channels, they inhibit the influx of extracellular calcium into the smooth muscle cells.[10] This reduction in intracellular calcium leads to a cascade of events that ultimately results in vasodilation (the widening of blood vessels).[10] The vasodilation reduces systemic vascular resistance and, consequently, lowers blood pressure.[10]
The signaling pathway for this compound-mediated vasodilation is as follows:
-
Binding to L-type Calcium Channels : The this compound molecule binds to the α1 subunit of the L-type calcium channel.[11]
-
Inhibition of Calcium Influx : This binding blocks the channel, preventing the influx of Ca²⁺ ions into the vascular smooth muscle cell upon depolarization.
-
Reduced Calmodulin Activation : The lower intracellular Ca²⁺ concentration leads to reduced binding of Ca²⁺ to calmodulin.
-
Inhibition of Myosin Light Chain Kinase (MLCK) : The Ca²⁺-calmodulin complex is required to activate MLCK. With less activated calmodulin, MLCK activity is diminished.
-
Decreased Myosin Light Chain Phosphorylation : MLCK phosphorylates the myosin light chains, a critical step for the interaction of actin and myosin filaments.
-
Smooth Muscle Relaxation : With reduced myosin light chain phosphorylation, the cross-bridge cycling between actin and myosin is inhibited, leading to the relaxation of the vascular smooth muscle and vasodilation.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound calcium channel blockers - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. ahajournals.org [ahajournals.org]
The Pharmacological Blueprint of 1,4-Dihydropyridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the basis for a major class of L-type calcium channel blockers. These agents have become indispensable in the management of cardiovascular diseases, particularly hypertension and angina pectoris.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 1,4-dihydropyridines, delving into their mechanism of action, structure-activity relationships, and pharmacokinetic profiles. Detailed experimental protocols for the characterization of these compounds are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
1,4-Dihydropyridine derivatives are a class of organic compounds that have demonstrated a wide array of biological activities.[1] Their primary and most well-characterized pharmacological action is the blockade of L-type voltage-gated calcium channels (Ca_v1), which are crucial for calcium influx into cells, triggering physiological processes such as muscle contraction and neurotransmitter release. By inhibiting these channels, 1,4-dihydropyridines induce relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3] This has established them as a first-line treatment for hypertension and angina. Prominent members of this class include nifedipine, amlodipine, and felodipine.
Mechanism of Action
1,4-Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel. This interaction is allosteric, meaning it alters the channel's conformation rather than directly obstructing the calcium pore. A key characteristic of their mechanism is state-dependent binding; they exhibit a higher affinity for the inactivated state of the calcium channel. This voltage-dependent binding allows for a degree of tissue selectivity, preferentially targeting more depolarized cells, such as those in the vascular smooth muscle, over cardiac muscle.[3] By stabilizing the inactivated, non-conducting state of the channel, 1,4-dihydropyridines effectively reduce the influx of calcium ions, leading to smooth muscle relaxation and vasodilation.
Signaling Pathway of 1,4-Dihydropyridine Action
Caption: Signaling pathway of 1,4-dihydropyridine-mediated vasodilation.
Structure-Activity Relationship (SAR)
The pharmacological activity of 1,4-dihydropyridine derivatives is intricately linked to their chemical structure. Key structural features that govern their potency and selectivity as calcium channel blockers have been extensively studied.
-
1,4-Dihydropyridine Ring: The core heterocyclic ring is essential for activity.
-
C4 Position: Substitution with an aromatic ring, typically a phenyl group, is crucial for high antagonistic activity. The nature and position of substituents on this phenyl ring can modulate activity.
-
C3 and C5 Positions: Ester groups at these positions are important for activity. The size and nature of these ester groups can influence potency and duration of action.
-
C2 and C6 Positions: Small alkyl groups, such as methyl groups, at these positions generally enhance activity.
-
N1 Position: This position is typically unsubstituted (NH) for optimal activity.
Key Structural Features for 1,4-Dihydropyridine Activity
Caption: Key structural features governing the activity of 1,4-dihydropyridines.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize key quantitative data for several clinically important 1,4-dihydropyridine derivatives.
Table 1: Binding Affinity and Potency of 1,4-Dihydropyridine Derivatives
| Compound | IC₅₀ (nM) | K_d (nM) | B_max (fmol/mg protein) | Tissue/Cell Line | Reference |
| Nifedipine | 5.4 | ~1 | - | Rat neonatal ventricular myocytes | [4] |
| Nitrendipine | - | 1 | 20 | Cerebellar granule cells | [5] |
| Amlodipine | - | - | - | - | |
| Felodipine | - | - | - | - | |
| Isradipine | - | - | - | - | |
| Nisoldipine | - | - | - | - | |
| Nicardipine | 194 (µM) | - | - | Ca_v1.2 | [6] |
Table 2: Pharmacokinetic Properties of 1,4-Dihydropyridine Derivatives
| Drug | T₁/₂ (hours) | T_max (hours) | Bioavailability (%) | Protein Binding (%) |
| Nifedipine | 2 - 5 | 0.5 - 2 | 45 - 70 | 92 - 98 |
| Amlodipine | 30 - 50 | 6 - 12 | 64 - 90 | ~93 |
| Felodipine | 11 - 16 | 2.5 - 5 | ~15 | >99 |
| Isradipine | 8 | ~1.5 | 15 - 24 | ~95 |
| Nicardipine | 2 - 4 | 0.5 - 2 | ~35 | >95 |
| Nisoldipine | 7 - 12 | 6 - 12 | <10 | >99 |
(Data compiled from multiple sources)
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 1,4-Dihydropyridines
This protocol describes a method to determine the binding affinity (K_d) and density of binding sites (B_max) of a 1,4-dihydropyridine for the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.
Materials:
-
Tissue or cells expressing L-type calcium channels (e.g., rat brain, cardiac membranes, or transfected cell lines)
-
Radioligand: [³H]nitrendipine
-
Unlabeled 1,4-dihydropyridine (e.g., nifedipine) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate or individual tubes, set up the following for each concentration of radioligand:
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled nifedipine (e.g., 1 µM).
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding versus the concentration of free radioligand. Analyze the data using non-linear regression to a one-site binding model to determine the K_d and B_max values.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol outlines the measurement of L-type calcium channel currents and their inhibition by 1,4-dihydropyridines in isolated cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, smooth muscle cells, or HEK293 cells transfected with the Ca_v1.2 channel)
-
Patch clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH.
-
1,4-dihydropyridine compound (e.g., nifedipine) dissolved in a suitable solvent (e.g., DMSO) and diluted in the external solution.
Procedure:
-
Cell Preparation: Plate the isolated cells on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents.
-
Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing the desired concentration of the 1,4-dihydropyridine.
-
Inhibition Measurement: Record the calcium channel currents in the presence of the drug until a steady-state block is achieved.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration. Fit the data to the Hill equation to determine the IC₅₀ value.
Experimental Workflow for Pharmacological Characterization
Caption: A typical experimental workflow for the pharmacological characterization of novel 1,4-dihydropyridine derivatives.
Conclusion
1,4-Dihydropyridines represent a versatile and pharmacologically significant class of compounds. Their well-defined mechanism of action as L-type calcium channel blockers has led to the development of crucial therapies for cardiovascular diseases. The extensive structure-activity relationship studies have provided a clear roadmap for the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of therapeutic agents. Future research may focus on exploiting the 1,4-dihydropyridine scaffold to target other ion channels or receptors, further expanding their therapeutic potential.
References
- 1. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calculations. | Semantic Scholar [semanticscholar.org]
Structure-Activity Relationship of Dihydropyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of dihydropyridine (DHP) compounds, a critical class of L-type calcium channel blockers. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology and drug design.
Introduction: The 1,4-Dihydropyridine Scaffold
The 1,4-dihydropyridine (DHP) nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically significant drugs for the management of cardiovascular diseases such as hypertension and angina pectoris.[1] These compounds exert their therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Ca_v1), thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells.[2] This action leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[2]
The pharmacological versatility of the DHP core allows for a wide range of structural modifications, leading to a diverse array of biological activities that extend beyond calcium channel antagonism to include potential anticancer, antimicrobial, and anti-inflammatory properties. The seminal Hantzsch synthesis, a multi-component reaction, has been instrumental in generating vast libraries of DHP analogs for extensive SAR studies.
Core Structure-Activity Relationships of this compound Compounds
The biological activity of DHP derivatives is intricately linked to the nature and position of substituents on the 1,4-dihydropyridine ring. The key structural features governing their activity as L-type calcium channel blockers are summarized below.
-
1,4-Dihydropyridine Ring: The integrity of the 1,4-DHP ring is paramount for activity. Oxidation to the corresponding pyridine derivative or reduction of the ring leads to a significant loss or complete abolishment of calcium channel blocking activity.[3] Substitution at the N1 position is also generally detrimental to activity.[3]
-
C4 Position: A substituted phenyl ring at the C4 position is a crucial requirement for optimal antagonistic activity.[3] The nature and position of the substituent on this phenyl ring significantly influence potency. Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, tend to enhance activity.[4] Conversely, para substitution on the phenyl ring generally leads to a decrease in activity.
-
C3 and C5 Positions: Ester functionalities at the C3 and C5 positions are important for optimizing the pharmacological profile. The nature of these ester groups can influence the potency, duration of action, and tissue selectivity of the compound. Introducing asymmetry by having different ester groups at C3 and C5 can lead to chirality at the C4 position, often resulting in stereoselective activity, with the (S)-enantiomer typically being the more potent isomer.[3]
-
C2 and C6 Positions: Small alkyl groups, most commonly methyl groups, at the C2 and C6 positions of the this compound ring are generally preferred for optimal activity.
Quantitative Data Summary
The following tables summarize the in vitro activity of a selection of this compound compounds against L-type calcium channels. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Inhibitory Concentration (IC50) of this compound Derivatives on L-type Calcium Channels
| Compound | Cell Type/Tissue | IC50 | Reference |
| Nifedipine | - | - | [5] |
| Nitrendipine | Cultured embryonic chick ventricular cells | 23 nM | [1][6] |
| Isradipine | Rat inferior vena cava smooth muscle cells | 21 nM | [7] |
| Cilnidipine | Cardiac L-type Ca2+ channels | 17 µM | [8] |
| Compound 5a | A7r5 (rat aortic smooth muscle cells) | 0.18 ± 0.02 µg/ml | [2] |
| Compound 5e | A7r5 (rat aortic smooth muscle cells) | 0.25 ± 0.63 µg/ml | [2] |
| Amlodipine | - | - | - |
| Felodipine | - | - | - |
| Nicardipine | - | - | - |
Table 2: Binding Affinity (Kd and Ki) of this compound Derivatives for L-type Calcium Channels
| Compound | Radioligand | Preparation | Binding Affinity | Reference |
| Nitrendipine | [3H]Nitrendipine | Canine ventricular cells (inactivated state) | Kd = 0.36 nM | [9] |
| Nitrendipine | [3H]Nitrendipine | Canine ventricular cells (resting state) | Kd ≈ 700 nM | [9] |
| Nitrendipine | [3H]Nitrendipine | Cultured embryonic chick ventricular cells (high affinity site) | Kd = 0.26 nM | [1] |
| Nitrendipine | [3H]Nitrendipine | Cultured embryonic chick ventricular cells (low affinity site) | Kd = 19 nM | [1] |
| Isradipine | (+)-[3H]-Isradipine | Rat inferior vena cava smooth muscle cells | Ki from displacement of (+)-[3H]-isradipine with an IC50 of 15.1 nM | [7] |
| HOE 166 | [3H]HOE 166 | Rabbit skeletal muscle membranes | Kd = 0.27 nM | [10] |
Key Experimental Protocols
The following are detailed methodologies for two key experiments used in the characterization of this compound compounds.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the L-type calcium channel.
Materials:
-
Membrane preparation from a tissue or cell line expressing L-type calcium channels (e.g., rat brain, cardiac muscle, or vascular smooth muscle).
-
Radiolabeled this compound ligand (e.g., [³H]nitrendipine).
-
Unlabeled test this compound compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay:
-
Set up a series of reaction tubes.
-
To each tube, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound to displace the radioligand.
-
Include a set of tubes with an excess of unlabeled ligand to determine non-specific binding.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound ligand from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of the effect of this compound compounds on L-type calcium channel currents in living cells.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a heterologous expression system like HEK293 cells).
-
External (bath) solution containing a charge carrier for the calcium channel (e.g., BaCl₂ or CaCl₂).
-
Internal (pipette) solution.
-
Test this compound compound.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller.
-
Microscope.
Procedure:
-
Cell Preparation: Plate the isolated cells on a glass coverslip.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the L-type calcium channels are predominantly in the closed state (e.g., -80 mV).
-
Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.
-
Drug Application: Perfuse the external solution containing the test this compound compound over the cell.
-
Data Acquisition: Record the calcium channel currents in the presence of different concentrations of the test compound.
-
Data Analysis:
-
Measure the peak amplitude of the calcium channel current at each test potential.
-
Construct a dose-response curve by plotting the percentage of current inhibition as a function of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Dihydropyridines primarily exert their effects by blocking the influx of Ca²⁺ through L-type calcium channels. This disruption of calcium signaling has significant downstream consequences, particularly in vascular smooth muscle cells, leading to vasodilation.
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow for Structure-Activity Relationship (SAR) Studies
A typical workflow for conducting SAR studies on this compound compounds involves a multi-step process from initial compound design to in vivo evaluation.
Caption: A typical workflow for SAR studies of dihydropyridines.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. How Do this compound Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Natural L-type calcium channels antagonists from Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Novel Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of novel dihydropyridine (DHP) derivatives. Dihydropyridines are a prominent class of organic compounds, many of which exhibit significant pharmacological activities, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1][2] The continuous development of novel DHP derivatives aims to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. Understanding the physicochemical properties of these new chemical entities is paramount for predicting their behavior in biological systems and for rational drug design.
This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of these critical molecules.
Core Physicochemical Data of Novel this compound Derivatives
The physicochemical properties of this compound derivatives, such as lipophilicity (LogP), solubility, melting point, and ionization constant (pKa), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.[3] These parameters are heavily influenced by the nature and position of substituents on the this compound ring.
Table 1: Physicochemical Properties of Selected Novel this compound Derivatives
| Compound ID | Structure | R¹ | R² | R³ | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | Biological Activity (IC₅₀/EC₅₀) | Reference |
| DHP-A | 1,4-Dihydropyridine | -CH₃ | -COOCH₃ | 2-NO₂-Ph | 173-175 | 2.45 | 5.8 | Calcium Channel Blocker (IC₅₀: 0.5 µM) | Fictional Example |
| DHP-B | 1,4-Dihydropyridine | -CH₂CH₃ | -COOCH₂CH₃ | 3-CN-Ph | 155-157 | 3.12 | 2.1 | Calcium Channel Blocker (IC₅₀: 0.2 µM) | Fictional Example |
| DHP-C | N-aryl-1,4-DHP | -CH₃ | -COCH₃ | 1,3-diphenyl-1H-pyrazol-4-yl | 198-200 | Not Reported | Not Reported | Antitubercular (MIC: 0.02 µg/mL) | [4] |
| DHP-D | 1,4-DHP | -CH₃ | -COOCH₃ | 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl | 230-232 | Not Reported | Not Reported | Antitubercular (MIC: 0.02 µg/mL) | [5] |
| DHP-E | Hexahydroquinoline derivative | Fused Cyclohexane | -COOC₂H₅ | 2-Cl-Ph | Not Reported | Not Reported | Not Reported | L-type Ca²⁺ Channel Blocker (IC₅₀: 21 nM) | [2] |
Note: Data for DHP-A and DHP-B are representative examples to illustrate the data structure. Data for DHP-C, DHP-D, and DHP-E are extracted from the cited literature. A comprehensive compilation of such data for a wide range of novel derivatives is a continuing effort in medicinal chemistry.
Key Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for determining key parameters of novel this compound derivatives.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross biological membranes.
1. Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of the compound between n-octanol and water.
-
Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a precisely weighed amount of the this compound derivative in one of the phases.
-
Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a faster, more high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its LogP value.
-
Protocol:
-
Prepare a series of standard compounds with known LogP values.
-
Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Inject the standard compounds and the novel this compound derivative onto the column and record their retention times.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their retention times.
-
Determine the LogP of the novel this compound derivative by interpolating its retention time on the calibration curve.[7][8]
-
Determination of Aqueous Solubility
Aqueous solubility is a crucial property that affects a drug's absorption and bioavailability.
1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Protocol:
-
Add an excess amount of the solid this compound derivative to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).
-
Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.[9]
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using an analytical method like HPLC-UV or LC-MS.[9]
-
2. Kinetic Solubility
This high-throughput method measures the solubility of a compound upon its addition from a concentrated organic stock solution to an aqueous buffer.
-
Protocol:
-
Prepare a concentrated stock solution of the this compound derivative in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Add a small volume of the stock solution to an aqueous buffer.
-
Monitor the formation of a precipitate over time using turbidimetry or nephelometry.[9]
-
The kinetic solubility is the concentration at which the compound begins to precipitate.
-
Visualizations: Pathways and Workflows
Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound research.
L-type Calcium Channel Signaling Pathway
This compound derivatives primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels (VGCCs). The influx of calcium through these channels is a critical step in various physiological processes, including muscle contraction and neurotransmitter release.
Experimental Workflow for Physicochemical Profiling
A systematic workflow is crucial for the efficient and accurate determination of the physicochemical properties of novel compounds.
Structure-Activity Relationship (SAR) Logic
The development of novel this compound derivatives is guided by understanding the relationship between chemical structure and biological activity. This logical diagram illustrates key structural modifications and their expected impact on activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated analysis on the physicochemical properties of this compound calcium channel blockers in grapefruit juice interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
The Dihydropyridine Scaffold: An In-depth Technical Guide to its Exploratory Studies in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the management of cardiovascular diseases.[1][2][3] Since the discovery of their calcium channel blocking activity, DHP derivatives have been extensively explored, leading to the development of numerous clinically significant drugs.[4] This technical guide provides an in-depth exploration of dihydropyridines, covering their synthesis, mechanism of action, therapeutic applications, and the structure-activity relationships that govern their pharmacological effects. Detailed experimental protocols and quantitative data are presented to aid researchers in the design and evaluation of novel DHP-based therapeutic agents.
Core Concepts
Synthesis of the Dihydropyridine Core: The Hantzsch Reaction
The most fundamental and widely employed method for synthesizing the 1,4-dihydropyridine ring is the Hantzsch synthesis, a multi-component reaction first reported in 1881.[5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[5]
The classical Hantzsch method, while effective, often requires harsh reaction conditions and can result in low yields.[5][6] Consequently, numerous modifications have been developed to improve efficiency and expand the scope of the synthesis. These include microwave-assisted synthesis, the use of water as a solvent, and solvent-free conditions, which align with the principles of green chemistry.[4][6][7]
Mechanism of Action: L-type Calcium Channel Blockade
Dihydropyridines exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels (LTCCs).[2][8] These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells, which is a key event in muscle contraction.[9][10] By binding to the α1 subunit of the LTCC, specifically the Cav1.2 isoform in the cardiovascular system, dihydropyridines inhibit calcium influx, leading to vasodilation and a subsequent reduction in blood pressure.[8][11]
The binding of dihydropyridines to the L-type calcium channel is highly specific. Molecular modeling and mutagenesis studies have identified a hydrophobic pocket within the Cav1.2 channel, formed by amino acid residues such as Phe1129, Ile1173, Phe1176, Met1177, and Met1509, as the primary binding site.[8] The interaction is further stabilized by aryl-aryl interactions with residues like Phe1129 or Tyr1508.[8]
Therapeutic Applications
The primary therapeutic application of this compound calcium channel blockers is in the treatment of hypertension and angina pectoris.[3][4] However, the versatility of the this compound scaffold has led to the exploration of its potential in a wide range of other therapeutic areas, including:
-
Anticancer activity: Some this compound derivatives have shown promise as anticancer agents.[12]
-
Antimicrobial effects: The scaffold has been investigated for its potential antibacterial and antifungal properties.
-
Neuroprotective properties: Certain dihydropyridines are being explored for their potential in treating neurological disorders.
Quantitative Data on this compound Derivatives
The following tables summarize the biological activity of a selection of this compound derivatives, providing a quantitative basis for understanding their structure-activity relationships.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) | Reference |
| Nifedipine | H | CH3 | CO2CH3 | 2-NO2-Ph | ~0.1 | [13] |
| Amlodipine | H | CH3 | CO2CH2CH2NH2 | 2-Cl-Ph | ~0.0019 | [13] |
| Felodipine | H | CH3 | CO2CH2CH3 | 2,3-diCl-Ph | - | |
| Nicardipine | H | CH3 | CO2CH2CH2N(CH3)2 | 3-NO2-Ph | - | |
| Nimodipine | H | CH(CH3)2 | CO2CH2CH2OCH3 | 3-NO2-Ph | - | |
| Isradipine | H | CH3 | CO2CH(CH3)2 | Benzoxadiazolyl | - | |
| Nisoldipine | H | CH3 | CO2CH2CH(CH3)2 | 2-NO2-Ph | - | |
| Nitrendipine | H | C2H5 | CO2CH3 | 3-NO2-Ph | - |
| Compound | R | R' | pEC50 | Reference |
| 3 | H | H | 4.37 ± 0.10 | [1] |
| 4 | H | 4-Cl | 5.86 ± 0.08 | [1] |
| 5 | H | 4-NO2 | 6.46 ± 0.07 | [1] |
| 6 | H | 4-OCH3 | 6.35 ± 0.10 | [1] |
| Verapamil | - | - | 6.97 ± 0.15 | [1] |
| m-Nifedipine | - | - | 6.48 ± 0.05 | [1] |
Experimental Protocols
Hantzsch this compound Synthesis (General Procedure)
This protocol describes a general, one-pot synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Attach a reflux condenser and stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 1,4-dihydropyridine derivative.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Radioligand Binding Assay for L-type Calcium Channels
This protocol outlines a method to determine the binding affinity of this compound derivatives to L-type calcium channels using a radiolabeled ligand.
Materials:
-
Rat brain tissue homogenate (or other tissue expressing L-type calcium channels)
-
[3H]PN200-110 (radioligand)
-
Unlabeled this compound test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Nifedipine (for non-specific binding determination)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Prepare a membrane suspension from the rat brain tissue.
-
In a series of tubes, add a fixed concentration of [3H]PN200-110 and varying concentrations of the unlabeled test compound to the membrane suspension in the incubation buffer.
-
For determining non-specific binding, add a high concentration of unlabeled nifedipine to a set of tubes.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of L-type calcium channel and this compound action.
Caption: Experimental workflow for this compound synthesis and evaluation.
Conclusion
The 1,4-dihydropyridine scaffold remains a highly privileged structure in medicinal chemistry. Its well-established role in cardiovascular medicine continues to inspire the development of new analogs with improved therapeutic profiles. Furthermore, the expanding exploration of dihydropyridines in other disease areas highlights the versatility and enduring potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of this compound-based drug discovery.
References
- 1. aau.ac.ae [aau.ac.ae]
- 2. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Modulation of cardiac CaV1.2 channels by this compound and phosphatase inhibitor requires Ser-1142 in the domain III pore loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Hantzsch Synthesis of Dihydropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs). This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate. The resulting this compound scaffold is of significant interest in medicinal chemistry, most notably as the core structure of several calcium channel blockers used in the treatment of cardiovascular diseases, including nifedipine, amlodipine, and felodipine.
This document provides detailed protocols for the synthesis of this compound derivatives using the Hantzsch reaction, including classical, microwave-assisted, and solvent-free methods. It also presents quantitative data for various reaction conditions and spectroscopic data for the characterization of the synthesized compounds.
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of condensation and addition reactions. While the exact mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Caption: Generalized mechanism of the Hantzsch this compound synthesis.
A general experimental workflow for the Hantzsch synthesis is outlined below. This can be adapted for classical heating, microwave-assisted, or solvent-free conditions.
Caption: General experimental workflow for the Hantzsch synthesis.
Data Presentation
The following tables summarize the yields and reaction times for the synthesis of various this compound derivatives under different conditions.
Table 1: Classical Hantzsch Synthesis of 1,4-Dihydropyridines in Aqueous Media [1]
| Aldehyde | β-Ketoester | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 20 | 96 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 20 | 95 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 20 | 94 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 25 | 93 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 30 | 90 |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 91 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 30 | 92 |
| Cinnamaldehyde | Ethyl acetoacetate | 25 | 89 |
| Furfural | Ethyl acetoacetate | 20 | 92 |
| Benzaldehyde | Methyl acetoacetate | 20 | 95 |
Reaction conditions: Aldehyde (1 mmol), β-ketoester (2 mmol), ammonium carbonate (1.2 mmol) in a sealed vessel with water at 100°C.
Table 2: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines [2]
| Aldehyde | β-Ketoester | Power (W) | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 420 | 55 | 84 |
| 4-Methoxybenzaldehyde | Methyl acetoacetate | 420 | 55 | 84 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | 490 | 35 | 76 |
| Vanillin | Methyl acetoacetate | 490 | 20 | 72 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 490 | 20 | 66 |
Reaction conditions: Aldehyde, β-ketoester, and concentrated ammonia in ethanol under microwave irradiation.
Table 3: Solvent-Free Hantzsch Synthesis of 1,4-Dihydropyridines [3]
| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) |
| 5-Bromothiophene-2-carboxaldehyde | Methyl acetoacetate | CAN | 1.0 | 94 |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | CAN | 1.5 | 92 |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | CAN | 2.5 | 90 |
| 5-Bromothiophene-2-carboxaldehyde | Dimedone | CAN | 2.5 | 88 |
Reaction conditions: Aldehyde (0.01 mol), 1,3-dicarbonyl compound (0.02 mol), ammonium acetate (0.01 mol), and CAN (0.5 mmol) stirred at room temperature.
Table 4: Characterization Data for Selected 1,4-Dihydropyridine Derivatives [4][5]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 8.79 (s, 1H, NH), 7.20-7.08 (m, 5H, Ar-H), 4.87 (s, 1H, C4-H), 3.99 (q, 4H, -OCH₂-), 2.26 (s, 6H, -CH₃), 1.12 (t, 6H, -CH₂CH₃) | 166.9, 148.2, 145.3, 127.8, 127.3, 125.8, 101.9, 59.0, 38.9, 18.2, 14.1 | 3339 (N-H), 1682 (C=O) |
| Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 8.74 (s, 1H, NH), 7.05 (d, 2H, Ar-H), 6.76 (d, 2H, Ar-H), 4.80 (s, 1H, C4-H), 3.99 (q, 4H, -OCH₂-), 3.67 (s, 3H, -OCH₃), 2.25 (s, 6H, -CH₃), 1.13 (t, 6H, -CH₂CH₃) | 167.6, 158.0, 145.5, 141.1, 128.8, 113.7, 102.7, 59.5, 55.4, 38.5, 18.7, 14.7 | 3339 (N-H), 1693 (C=O) |
| Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 8.06 (d, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 6.08 (s, 1H, NH), 5.08 (s, 1H, C4-H), 4.07 (q, 4H, -OCH₂-), 2.32 (s, 6H, -CH₃), 1.20 (t, 6H, -CH₂CH₃) | 167.3, 155.4, 146.4, 145.1, 129.0, 123.4, 103.2, 60.1, 40.3, 19.7, 14.4 | 3344 (N-H), 1694 (C=O) |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Concentrated ammonium hydroxide
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.
-
Slowly add concentrated ammonium hydroxide (1.1 equivalents) to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.
-
Dry the purified product and determine the yield and melting point.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
Materials:
-
Substituted aldehyde
-
β-ketoester
-
Ammonium acetate
-
Ethanol
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified power (e.g., 100 W) and temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product will typically precipitate upon cooling.
-
Isolate the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 3: Solvent-Free Hantzsch Synthesis using a Catalyst
Materials:
-
Aldehyde
-
1,3-Dicarbonyl compound
-
Ammonium acetate
-
Ceric Ammonium Nitrate (CAN) or another suitable catalyst
-
Mortar and pestle (optional)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), 1,3-dicarbonyl compound (2 equivalents), ammonium acetate (1 equivalent), and a catalytic amount of CAN (e.g., 0.5 mol%).
-
If the reactants are solid, they can be gently ground together in a mortar and pestle before being transferred to the flask.
-
Stir the mixture at room temperature for the specified time (e.g., 1-3 hours).
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure compound.
Conclusion
The Hantzsch synthesis remains a powerful and versatile method for the preparation of this compound derivatives. The classical method is robust, while modern variations such as microwave-assisted and solvent-free synthesis offer significant advantages in terms of reduced reaction times, increased yields, and adherence to the principles of green chemistry. The protocols and data provided in this document serve as a comprehensive guide for researchers in the synthesis and development of novel this compound-based compounds for various applications, particularly in the field of drug discovery.
References
Application Notes & Protocols for the Spectroscopic Analysis of Dihydropyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyridines (DHPs) are a class of organic compounds that form the core structure of several crucial pharmaceutical agents.[1] The 1,4-dihydropyridine scaffold is particularly significant, serving as the foundation for a major class of calcium channel blockers (CCBs) used in the treatment of cardiovascular diseases like hypertension and angina.[1] These drugs, including well-known examples like nifedipine, amlodipine, and felodipine, exert their therapeutic effects by modulating the influx of calcium ions into cells.[1][2]
Given their therapeutic importance, the rigorous characterization of dihydropyridine compounds is essential for drug discovery, quality control, and formulation development.[3] Spectroscopic techniques are indispensable tools in this process, providing detailed information about molecular structure, concentration, purity, and stability.[3] This document provides detailed application notes and protocols for the analysis of this compound compounds using key spectroscopic methods: UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Mechanism of Action: Dihydropyridines as Calcium Channel Blockers
This compound-based drugs primarily function by blocking L-type voltage-gated calcium channels.[2][4] These channels are abundant in vascular smooth muscle cells.[5] By inhibiting the influx of extracellular calcium, these drugs prevent the activation of myosin light-chain kinase, which is necessary for the phosphorylation of myosin and subsequent muscle contraction.[4] The result is the relaxation of vascular smooth muscle, leading to vasodilation (widening of blood vessels), reduced peripheral resistance, and consequently, a lowering of blood pressure.[4][6]
Caption: this compound signaling pathway leading to vasodilation.
General Experimental Workflow
The spectroscopic analysis of this compound compounds typically follows a structured workflow. This process ensures that the data collected is accurate, reproducible, and suitable for its intended purpose, whether for structural elucidation, quantification, or stability testing.
Caption: General workflow for spectroscopic analysis of pharmaceuticals.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of dihydropyridines.[7][8] It relies on the principle that these compounds absorb light in the UV-Vis region, promoting electrons from the ground state to higher energy orbitals.[9] The analysis is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration, making it ideal for content uniformity testing and dissolution studies.[7][10] The absorption spectra of DHPs are influenced by the substituents on the this compound ring and the solvent used.[11]
Table 1: UV-Vis Absorption Data for Select this compound Compounds
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Nifedipine | Aqueous Solution | ~350 | - | [11] |
| Felodipine | Aqueous Solution | ~360 | - | [11] |
| DHP-OH | Aqueous Solution | 369 | 3.3 x 10³ | [12] |
| DHP | Aqueous Solution | 358 | 3.0 x 10³ | [12] |
| Nimodipine | - | 460 (with p-anisaldehyde) | - | [13] |
| Nicardipine | - | 460 (with p-anisaldehyde) | - | [13] |
Note: λmax can shift based on solvent properties and pH.
Protocol: Quantitative Analysis by UV-Vis Spectroscopy
1. Objective: To determine the concentration of a this compound compound in a solution using UV-Vis spectroscopy.
2. Materials:
-
UV-Vis Spectrophotometer (double-beam recommended)[14]
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes (Class A)
-
This compound reference standard
-
Sample containing the this compound compound
-
Appropriate solvent (e.g., Methanol, Ethanol, Acetonitrile, or a suitable buffer)
3. Procedure:
-
3.1. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount (e.g., 10 mg) of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to obtain a stock solution (e.g., 100 µg/mL).
-
-
3.2. Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. For example, pipette 1, 2, 4, 6, and 8 mL of the stock solution into separate 10 mL volumetric flasks and dilute to volume with the solvent. This would create standards of 10, 20, 40, 60, and 80 µg/mL.
-
-
3.3. Preparation of Sample Solution:
-
Prepare a solution of the unknown sample, aiming for a concentration that falls within the range of the calibration standards. This may involve dissolving a tablet or diluting a liquid formulation.
-
Filter the solution if necessary to remove any particulate matter.
-
-
3.4. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength to the known λmax of the this compound compound in the chosen solvent.[13] If unknown, perform a scan over a relevant range (e.g., 200-500 nm) using one of the mid-range standards to determine the λmax.
-
Use the solvent to zero the instrument (autozero or blank).
-
Measure the absorbance of each calibration standard, starting from the least concentrated. Rinse the cuvette with the next standard before measuring.
-
Measure the absorbance of the sample solution. Perform multiple readings and calculate the average.
-
4. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for good linearity.
-
Use the equation and the average absorbance of the sample solution to calculate its concentration.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of dihydropyridines.[11][15] Many DHP derivatives are fluorescent, and their emission characteristics (wavelength, quantum yield, and lifetime) are highly sensitive to their chemical structure and environment.[11][16] This sensitivity makes fluorescence a powerful tool for developing selective probes and studying drug-biomolecule interactions.[12][15] For instance, the fluorescence of some DHPs is quenched or enhanced upon binding to proteins or ions.[12][17] It's important to note that not all DHPs are fluorescent; nifedipine, for example, is non-fluorescent.[11]
Table 2: Fluorescence Data for Select this compound Compounds
| Compound | Solvent/Medium | λem (nm) | Quantum Yield (Φf) | Lifetime (τ, ns) | Reference |
| Felodipine (CPDHP) | Aqueous Solution | - | - | 1.7 (long component) | [11] |
| Other 4-phenyl substituted DHPs | Aqueous Solution | Blue-shifted | - | 0.2 - 0.4 | [11] |
| 1,2-DHP derivatives | Various | - | 0.032 - 0.125 | - | [15][16] |
| DHP-OH | Aqueous Solution | 444 | 0.89 | - | [12] |
| DHP | Aqueous Solution | 431 | 0.73 | - | [12] |
Protocol: Fluorescence Characterization
1. Objective: To measure the fluorescence emission spectrum and relative quantum yield of a this compound compound.
2. Materials:
-
Spectrofluorometer
-
Quartz cuvettes (4-sided polished)
-
This compound sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)[12]
-
High-purity solvent (spectroscopic grade)
3. Procedure:
-
3.1. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm). A smaller slit width provides better resolution but lower signal intensity.
-
-
3.2. Determining Excitation and Emission Maxima:
-
Prepare a dilute solution of the DHP sample (absorbance at excitation wavelength should be <0.1 to avoid inner filter effects).
-
Obtain an excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated wavelength.
-
Identify the excitation maximum (λex).
-
Obtain an emission spectrum by setting the excitation monochromator to λex and scanning the emission monochromator over a range of wavelengths.
-
Identify the emission maximum (λem).
-
-
3.3. Measuring Relative Quantum Yield (Φf):
-
Prepare solutions of the DHP sample and the reference standard (e.g., quinine sulfate) with identical absorbance values at the same excitation wavelength (absorbance < 0.1).
-
Record the fluorescence emission spectrum for both the sample and the standard under identical experimental conditions (λex, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (A_sample / A_std) * (η_sample² / η_std²) Where:
-
4. Data Analysis:
-
Report the excitation and emission maxima (λex and λem).
-
Report the calculated relative fluorescence quantum yield (Φf).
-
Describe the shape of the emission spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives.[18][19] 1H and 13C NMR provide detailed information about the molecular framework, while 2D NMR experiments (like COSY, HMQC, HMBC) help establish connectivity between atoms.[18] The chemical shifts of the protons and carbons in the DHP ring are sensitive to the nature and orientation of substituents, providing insights into the compound's conformation.[20][21]
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 1,4-Dihydropyridine Core
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes | Reference |
| N1-H | 5.5 - 9.5 | - | Broad signal, position is solvent and concentration dependent. | [21] |
| C2, C6 | - | 144 - 148 | - | [20] |
| C3, C5 | - | 102 - 104 | - | [20] |
| C4 | ~4.7 | 38 - 40 | Chemical shift depends on the C4 substituent. | [20] |
| C2-CH₃, C6-CH₃ | ~2.3 | ~18 | - | [18][20] |
Note: Values are approximate and can vary significantly based on the specific molecule and solvent (e.g., DMSO-d₆, CDCl₃).[18]
Protocol: Structural Analysis by NMR Spectroscopy
1. Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of a this compound compound.
2. Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)[1]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
This compound sample (typically 5-10 mg)
3. Procedure:
-
3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of the DHP sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Transfer the solution to an NMR tube.
-
-
3.2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity and resolution.
-
For ¹H NMR:
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width ~220 ppm, acquisition time ~1-2 s, relaxation delay 2 s, 512 or more scans may be required depending on concentration.[18]
-
-
Acquire 2D spectra (e.g., COSY, HSQC/HMQC, HMBC) as needed for full structural assignment.
-
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign signals to specific protons in the molecule.
-
Assign the signals in the ¹³C spectrum based on chemical shifts and comparison with data from 2D spectra (e.g., HSQC to link protons to their attached carbons).
-
Use HMBC data to identify long-range (2-3 bond) C-H correlations to piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound compounds.[22] When coupled with fragmentation techniques (tandem MS or MS/MS), it provides valuable structural information.[23] The fragmentation patterns of DHPs are often characteristic and depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[22] A common fragmentation pathway for 1,4-DHPs involves the loss of the substituent at the C4 position, leading to the formation of a stable pyridinium cation.[22][24]
Table 4: Common Mass Spectral Fragmentation Patterns for 1,4-Dihydropyridines
| Ionization Method | Precursor Ion | Key Fragmentation Pathway | Resulting Ion | Reference |
| EI | M⁺˙ | Loss of the C4 substituent (R) | [M-R]⁺ (stable pyridinium cation) | [22][24] |
| ESI (+) | [M+H]⁺ | Loss of alcohols from carboxyester groups | [M+H - ROH]⁺ | [23] |
| ESI (-) | [M-H]⁻ | Aromatization of the this compound ring | Varies with compound | [23] |
Protocol: Molecular Weight and Structural Analysis by LC-MS
1. Objective: To confirm the molecular weight and study the fragmentation pattern of a this compound compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Materials:
-
LC-MS system (e.g., with ESI source and a TOF, Orbitrap, or Triple Quadrupole mass analyzer)[22][25]
-
HPLC column suitable for the analyte (e.g., C18)
-
Mobile phase solvents (e.g., HPLC-grade Acetonitrile, Methanol, Water with additives like formic acid or ammonium acetate)
-
This compound sample
3. Procedure:
-
3.1. Sample and Mobile Phase Preparation:
-
Prepare a dilute solution of the DHP sample (~1-10 µg/mL) in a solvent compatible with the mobile phase.
-
Prepare the mobile phases. For ESI, a small amount of acid (e.g., 0.1% formic acid) is often added for positive ion mode, and a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
Filter and degas all mobile phases.
-
-
3.2. LC-MS Analysis:
-
Equilibrate the LC system and column with the initial mobile phase conditions.
-
Set up the mass spectrometer. Tune and calibrate the instrument according to the manufacturer's protocol.
-
Select the ionization mode (positive or negative ESI is common for DHPs).[23]
-
Set the parameters for the mass spectrometer (e.g., mass range, scan speed, capillary voltage, gas flows).
-
Inject the sample.
-
Acquire data in full scan mode to detect the molecular ion ([M+H]⁺ or [M-H]⁻).
-
If performing fragmentation analysis (MS/MS), set the instrument to isolate the precursor ion of interest and apply collision energy (CID/HCD) to induce fragmentation.[25] Acquire the product ion spectrum.
-
4. Data Analysis:
-
Analyze the chromatogram to identify the peak corresponding to the this compound compound.
-
Examine the mass spectrum of the peak. Identify the molecular ion and confirm that its m/z value corresponds to the expected molecular weight. For high-resolution MS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
For MS/MS data, analyze the product ion spectrum. Identify the major fragment ions and propose a fragmentation pathway.[22][23] This can be compared to known fragmentation patterns for DHPs to confirm the structure.[22]
References
- 1. ijrcs.org [ijrcs.org]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. buzzrx.com [buzzrx.com]
- 6. How Do this compound Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. scribd.com [scribd.com]
- 8. bspublications.net [bspublications.net]
- 9. web.iitd.ac.in [web.iitd.ac.in]
- 10. du.edu.eg [du.edu.eg]
- 11. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids - Analyst (RSC Publishing) DOI:10.1039/D4AN00881B [pubs.rsc.org]
- 18. scielo.br [scielo.br]
- 19. smbstcollege.com [smbstcollege.com]
- 20. researchgate.net [researchgate.net]
- 21. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 25. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dihydropyridines using a Stability-Indicating HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyridines are a class of calcium channel blockers widely used in the treatment of hypertension and angina. Accurate and reliable quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely adopted technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of various dihydropyridine drugs using a stability-indicating HPLC-UV method.
Experimental Workflow
The general workflow for the HPLC-UV analysis of dihydropyridines is depicted below. This process includes sample preparation, HPLC separation, UV detection, and data analysis.
Caption: General experimental workflow for HPLC-UV quantification.
Experimental Protocols
This section provides detailed methodologies for the quantification of four common this compound drugs: Amlodipine, Nifedipine, Nimodipine, and Lercanidipine.
Protocol 1: Quantification of Amlodipine
This method is suitable for the determination of Amlodipine in bulk drug and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Amlodipine Besylate reference standard and transfer to a 10 mL volumetric flask.[3]
-
Add diluent (mobile phase or a suitable solvent like methanol) to dissolve the standard and make up the volume.[3]
-
Prepare working standard solutions by appropriate dilution of the stock solution.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Amlodipine and transfer to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Quantification of Nifedipine
This protocol is applicable for the analysis of Nifedipine in plasma and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of methanol and water (70:30 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[4] Another option is acetonitrile and 10 mM phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[4] For plasma analysis, a mobile phase of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (42:58, v/v) can be used.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[6]
-
-
Standard Solution Preparation:
-
Sample Preparation (Plasma):
-
For plasma samples, a solid-phase extraction (SPE) on C18 cartridges is recommended for sample clean-up and concentration.[5]
-
Protocol 3: Quantification of Nimodipine
This method is designed for the quantification of Nimodipine in bulk drug and pharmaceutical dosage forms.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer an accurately weighed amount of powder equivalent to 30 mg of Nimodipine to a 100 mL volumetric flask.[10]
-
Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol.[10]
-
Filter the solution before injection.
-
Protocol 4: Quantification of Lercanidipine
This protocol is suitable for the assay of Lercanidipine Hydrochloride in tablets.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of Lercanidipine HCl (e.g., 1 mg/mL) in the mobile phase.[12]
-
Further dilute with the mobile phase to achieve the desired working concentrations.
-
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Lercanidipine HCl and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase.[12]
-
Filter the resulting solution through a 0.45 µm membrane filter.[12]
-
Data Presentation
The performance of these HPLC-UV methods is summarized in the following tables, providing key validation parameters for each this compound.
Table 1: Chromatographic Conditions Summary
| Parameter | Amlodipine | Nifedipine | Nimodipine | Lercanidipine |
| Column | C18 (100 x 4.6 mm, 2.6 µm)[1][2] | C18 (250 x 4.6 mm, 5 µm)[4] | C18 (250 x 4.6 mm)[8] | C8 (150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Gradient of 0.4% NH4OH in H2O & MeOH[1][2] | MeOH:H2O (70:30, v/v), pH 3.0[4] | ACN:H2O (70:30, v/v)[8] | 0.02M NH4H2PO4 (pH 3.5):MeOH (35:65, v/v)[11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4][6] | 1.0 mL/min[8][9] | 1.0 mL/min[11][12] |
| Detection Wavelength | 237 nm[1][2][3] | 235 nm / 238 nm[4][7] | 236 nm / 237 nm[8][9] | 240 nm[11] |
| Retention Time (approx.) | Varies with gradient | 3.4 min[4] | 9.5 min[10] | 4.1 min[12] |
Table 2: Method Validation Parameters
| Parameter | Amlodipine | Nifedipine | Nimodipine | Lercanidipine |
| Linearity Range | 0.5 - 5 µg/mL[13] | 5 - 40 µg/mL[4] | 0.5 - 10 µg/mL[8] | 20 - 80 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[7] | > 0.99 | > 0.999[11] |
| Accuracy (% Recovery) | 99.3 - 101.9 % | 99.7 - 100.27 %[7] | > 95 %[8] | 96.38 - 101.23 %[12] |
| Precision (% RSD) | < 2% | < 2% | < 5%[8] | < 2% |
| LOD | - | 0.143 µg/mL[7] | 0.1 µg/mL[8] | 0.1 µg/mL[11] |
| LOQ | - | 0.435 µg/mL[7] | - | 0.3 µg/mL[11] |
Signaling Pathway (Illustrative)
While dihydropyridines do not act on a signaling pathway in the traditional sense, their mechanism of action involves blocking L-type calcium channels. The following diagram illustrates this concept.
Caption: Mechanism of action of dihydropyridines.
Conclusion
The HPLC-UV methods described in this application note are demonstrated to be simple, accurate, precise, and robust for the quantification of various this compound drugs. The provided protocols can be readily adapted for routine quality control analysis and for research purposes in the pharmaceutical industry. The validation data confirms that these methods meet the requirements of international guidelines for analytical method validation.
References
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 8. Development of an RP-HPLC-UV Method for Simultaneous Detection of Nimodipine and its Metabolite in Cerebrospinal Fluid of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.net [ijpbs.net]
- 13. akjournals.com [akjournals.com]
Application of Dihydropyridines in Cardiovascular Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydropyridines (DHPs) in cardiovascular research. Dihydropyridines are a class of L-type calcium channel blockers widely utilized for their potent vasodilatory effects, making them a cornerstone in the treatment of hypertension and angina.[1][2] This document outlines their mechanism of action, summarizes key clinical trial data, and provides detailed protocols for fundamental in vitro and in vivo cardiovascular studies.
Mechanism of Action
Dihydropyridines exert their primary effect by binding to and blocking the L-type voltage-gated calcium channels located on vascular smooth muscle cells.[1][3] This inhibition of calcium influx prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and subsequent vasodilation.[3] The resulting decrease in peripheral vascular resistance is the principal mechanism behind their blood pressure-lowering effects.[2]
Signaling Pathway of Dihydropyridines in Vascular Smooth Muscle Cells
Caption: Signaling pathway of dihydropyridines in vascular smooth muscle cells.
Clinical Efficacy of Dihydropyridines: A Summary of Landmark Trials
The following tables summarize the quantitative data from major clinical trials investigating the cardiovascular effects of dihydropyridines.
Table 1: Blood Pressure Reduction in the ALLHAT
| Treatment Group | Baseline Systolic BP (mmHg) | 5-Year Systolic BP (mmHg) | Systolic BP Reduction (mmHg) |
| Chlorthalidone | 145 | 134 | 11 |
| Amlodipine | 145 | 135 | 10 |
| Lisinopril | 145 | 136 | 9 |
| Data from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT).[4][5][6][7][8] |
Table 2: Cardiovascular Outcomes in the ASCOT
| Outcome | Amlodipine-based Regimen | Atenolol-based Regimen | Hazard Ratio (95% CI) |
| Non-fatal MI and fatal CHD (Primary Endpoint) | 429 | 474 | 0.90 (0.79-1.02) |
| All-cause mortality | 789 | 843 | 0.89 (0.81-0.99) |
| Total cardiovascular events and procedures | 1362 | 1602 | 0.84 (0.78-0.90) |
| Total stroke | 327 | 422 | 0.77 (0.66-0.89) |
| Data from the Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT).[9][10][11][12][13] |
Table 3: Cardiovascular Outcomes in the VALUE Trial
| Outcome | Valsartan-based Regimen | Amlodipine-based Regimen | Hazard Ratio (95% CI) |
| Cardiac mortality and morbidity (Primary Endpoint) | 810 (10.6%) | 789 (10.4%) | 1.04 (0.94-1.15) |
| Myocardial infarction | 313 | 266 | 1.19 (1.02-1.38) |
| Stroke | 265 | 228 | 1.15 (0.98-1.35) |
| Data from the Valsartan Antihypertensive Long-term Use Evaluation (VALUE) trial.[14][15][16] |
Table 4: Comparison of Amlodipine and Nifedipine on Blood Pressure
| Parameter | Amlodipine (5 mg once daily) | Nifedipine (20 mg twice daily) | P-value |
| Supine Systolic BP (mmHg) | 147.6 ± 4.3 | 155.2 ± 4.6 | < 0.05 |
| Supine Diastolic BP (mmHg) | 89.1 ± 1.8 | 90.9 ± 1.7 | NS |
| Data from a double-blind crossover study.[17] NS = Not Significant. |
Table 5: In Vitro Inhibitory Concentrations (IC50) of Dihydropyridines
| Compound | Cell Type | Assay | IC50 |
| Nifedipine | Cultured vascular smooth muscle cells | ⁴⁵Ca uptake | 7 nM[18] |
| RS93522 | Cultured vascular smooth muscle cells | ⁴⁵Ca uptake | 10 nM[18] |
| Isradipine | Isolated smooth muscle cells from rat vena cava | Ba²⁺ current inhibition | 21 nM[19] |
| Amlodipine | Uveal malignant melanoma cells | Growth inhibition | 13.1 µM[20] |
| Lacidipine | Human umbilical vein smooth muscle cells | ox-LDL induced proliferation inhibition | ~30 µM[20] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments to assess the cardiovascular effects of dihydropyridines are provided below.
Protocol 1: In Vivo Blood Pressure Measurement in Conscious Rats using the Tail-Cuff Method
This non-invasive method is widely used for routine blood pressure monitoring in long-term cardiovascular studies in rats.[19][21][22][23][24]
Experimental Workflow
Caption: Workflow for tail-cuff blood pressure measurement.
Materials
-
Tail-cuff blood pressure measurement system (e.g., CODA, IITC Life Science)
-
Rat restrainer
-
Warming chamber or lamp
-
Data acquisition system
Procedure
-
Acclimatization: Acclimatize the rats to the laboratory environment for at least one week before the experiment.
-
Training: Train the rats for 2-3 consecutive days by placing them in the restrainer for the same duration as the actual measurement period to minimize stress-induced blood pressure variations.[22]
-
Restraint: Gently place the conscious rat into an appropriate-sized restrainer.
-
Warming: Warm the rat's tail using a warming chamber or a lamp to a temperature of 32-35°C to dilate the caudal artery and facilitate pulse detection.[23]
-
Cuff and Sensor Placement: Place the occlusion cuff and the sensor cuff on the proximal part of the tail.
-
Measurement:
-
Start the data acquisition system.
-
The system will automatically inflate the occlusion cuff to a pressure above the expected systolic blood pressure, occluding blood flow.
-
The cuff will then slowly deflate.
-
The pressure at which the pulse reappears, detected by the sensor, is recorded as the systolic blood pressure.
-
Repeat the measurement several times for each animal to obtain a reliable average.
-
-
Data Analysis: Analyze the recorded blood pressure data using the provided software. Compare the blood pressure values before and after the administration of the this compound compound.
Protocol 2: Ex Vivo Assessment of Cardiac Function using the Langendorff Perfused Heart
The Langendorff preparation is an ex vivo technique used to assess the direct effects of pharmacological agents on the heart's contractile and electrical function, independent of systemic influences.[2][25][26][27][28]
Experimental Workflow
Caption: Workflow for the Langendorff perfused heart experiment.
Materials
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Anesthetic (e.g., pentobarbital sodium)
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
-
Latex balloon and catheter (for isovolumetric measurements)
Procedure
-
Animal Preparation: Anesthetize the animal (e.g., rat) with an appropriate anesthetic and administer heparin to prevent blood clotting.[2]
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and protect it from ischemia.[27]
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with a perfusion cannula. Secure the cannula with a ligature.
-
Retrograde Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion through the aorta with oxygenated (95% O₂, 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer. The perfusion pressure will close the aortic valve and force the buffer into the coronary arteries, thus perfusing the myocardium.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes) until a regular and stable heart rate and contractile force are achieved.[2]
-
Isovolumetric Measurement (Optional): For measuring left ventricular developed pressure (LVDP), insert a small latex balloon attached to a catheter and pressure transducer into the left ventricle. Inflate the balloon to achieve a stable end-diastolic pressure.
-
Drug Administration: After the stabilization period, administer the this compound compound at various concentrations into the perfusion buffer.
-
Data Recording: Continuously record cardiac parameters such as heart rate, LVDP, and coronary flow before, during, and after drug administration.
-
Data Analysis: Analyze the changes in cardiac parameters in response to the this compound to determine its inotropic, chronotropic, and vasoactive effects on the heart.
Protocol 3: In Vitro Assessment of Vascular Reactivity using Wire Myography
Wire myography is a technique used to measure the isometric tension of isolated small blood vessels, allowing for the investigation of the direct effects of vasoactive substances on vascular tone.[29][30][31][32][33]
Experimental Workflow
References
- 1. ovid.com [ovid.com]
- 2. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Blood pressure control by drug group in the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ccjm.org [ccjm.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. ALLHAT: What has it taught us so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Anglo-Scandinavian Cardiac Outcomes Trial—Lipid Lowering Arm - American College of Cardiology [acc.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The ASCOT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outcomes in hypertensive patients at high cardiovascular risk treated with regimens based on valsartan or amlodipine: the VALUE randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VALUE TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 16. VALUE trial: Long-term blood pressure trends in 13,449 patients with hypertension and high cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A this compound calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Blood pressure measurement using tail-cuff and carotid catheterization. [bio-protocol.org]
- 25. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Langendorff heart - Wikipedia [en.wikipedia.org]
- 27. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. reprocell.com [reprocell.com]
- 30. Vascular reactivity [bio-protocol.org]
- 31. Measurements of vascular reactivity. [bio-protocol.org]
- 32. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 33. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Dihydropyridines as a Tool for Studying Ion Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a class of organic compounds renowned for their potent and selective modulation of L-type voltage-gated calcium channels (CaV1).[1][2] These channels are pivotal in mediating calcium influx into cells, a process that triggers a vast array of physiological responses, including muscle contraction, hormone secretion, and gene expression.[3][4] The high affinity and specificity of DHPs for L-type calcium channels make them invaluable tools for researchers studying ion channel function, pharmacology, and the physiological roles of these channels in various tissues.[5]
This document provides detailed application notes and experimental protocols for utilizing DHPs as molecular probes to investigate ion channel properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and cardiovascular research.
Mechanism of Action
Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[1][6] This binding is allosteric, meaning it alters the channel's conformation rather than directly obstructing the ion pore.[1] A key characteristic of their mechanism is state-dependent binding; DHPs exhibit different affinities for the channel depending on its conformational state (resting, open, or inactivated).[7][8]
Most clinically used DHPs, such as nifedipine and amlodipine, are channel antagonists (blockers).[9] They bind preferentially to the inactivated state of the channel, stabilizing this non-conducting conformation and thereby reducing calcium influx.[8] Conversely, some DHPs, known as DHP agonists (e.g., Bay K 8644), bind preferentially to the open state, prolonging channel opening and increasing calcium influx.[10] This dual functionality makes DHPs versatile tools for probing the gating mechanisms of L-type calcium channels.
Signaling Pathway of Dihydropyridine Action
The canonical signaling pathway modulated by DHP antagonists involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a decrease in blood pressure.[4][11]
Signaling pathway of this compound action on L-type calcium channels.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used dihydropyridines. These values are essential for designing experiments and interpreting results.
Table 1: Binding Affinities (Kd) and Densities (Bmax) of Dihydropyridines
| Compound | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| (+)-[3H]PN 200-110 | Rat Brain Membranes | (+)-[3H]PN 200-110 | Varies | Varies | [12] |
| (+)-[3H]PN 200-110 | Rat C-cell line rMTC 44-2 | (+)-[3H]PN 200-110 | 0.037 ± 0.001 | 18 ± 2 | [6] |
| [3H]Nitrendipine | Cerebellar Granule Cells | [3H]Nitrendipine | 1 | 20 | [13] |
Note: Kd and Bmax values can vary significantly depending on the tissue preparation, experimental conditions, and radioligand used.
Table 2: Inhibitory Concentrations (IC50) of this compound Antagonists
| Compound | Channel Type | Cell Type/Tissue | Electrophysiological Method | IC50 (µM) | Reference |
| Nifedipine | L-type | Not Specified | Not Specified | 0.43 - 3.49 | [12] |
| Nicardipine | L-type | Rabbit Purkinje fibers | Patch Clamp | >1 | [14] |
| Isradipine | L-type | Rabbit Purkinje fibers | Patch Clamp | ~1 | [14] |
| Amlodipine | L-type | Rabbit Purkinje fibers | Patch Clamp | >30 | [14] |
| Felodipine | L-type | Not Specified | Not Specified | Potent | [15] |
| Nimodipine | L-type | Not Specified | Not Specified | Most Potent | [15] |
Note: IC50 values are highly dependent on the experimental conditions, including holding potential and stimulation frequency, due to the state-dependent nature of DHP binding.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of dihydropyridines are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a this compound for the L-type calcium channel using a radiolabeled DHP, such as [³H]nitrendipine.[1]
Workflow for Radioligand Binding Assay
Workflow for a radioligand binding assay.
Materials:
-
Tissue homogenate or cell membranes expressing L-type calcium channels (e.g., from heart, brain, or vascular smooth muscle).
-
[³H]nitrendipine (or other suitable radiolabeled 1,4-dihydropyridine).
-
Unlabeled 1,4-dihydropyridine (for competition assays and determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.[1]
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of the radiolabeled DHP.
-
For each concentration, prepare a parallel tube containing a high concentration of unlabeled DHP to determine non-specific binding.
-
Incubate the tubes at a specified temperature for a time sufficient to reach equilibrium.
-
-
Competition Binding Assay:
-
Set up tubes with a fixed amount of membrane protein and a fixed concentration of radiolabeled DHP.
-
Add increasing concentrations of the unlabeled test DHP.
-
Incubate to equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation assays, plot specific binding (total binding - non-specific binding) against the concentration of the radioligand. Use non-linear regression to fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor. Use a sigmoidal dose-response model to determine the IC50, which can be converted to a Ki value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of dihydropyridines on the activity of L-type calcium channels in living cells.[1]
Workflow for calcium imaging with Fluo-4 AM.
Materials:
-
Cultured cells expressing L-type calcium channels (e.g., vascular smooth muscle cells).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
High potassium solution (to induce depolarization).
-
This compound stock solution.
-
Fluorescence microscope with a camera and appropriate filter sets.
Procedure:
-
Cell Plating: Plate the cells on glass-bottom dishes or coverslips. [1]2. Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes. [1]3. Washing: Wash the cells with HBSS to remove excess dye. [1]4. Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Perfuse the cells with the this compound solution or a vehicle control.
-
Stimulate the cells with the high potassium solution to induce calcium influx.
-
Record the changes in fluorescence intensity over time. [1]5. Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest before and after stimulation.
-
Calculate the change in fluorescence (ΔF/F₀) to represent the change in intracellular calcium concentration.
-
Compare the calcium response in the presence and absence of the this compound. [1]
-
Conclusion
Dihydropyridines are powerful and versatile pharmacological tools for the investigation of L-type calcium channel function. Their high specificity, state-dependent interactions, and the availability of both antagonists and agonists allow for detailed characterization of channel pharmacology, gating, and physiological roles. The protocols outlined in this document provide a solid foundation for researchers to employ DHPs in their studies, contributing to a deeper understanding of calcium signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound calcium channel blockers - Wikipedia [en.wikipedia.org]
- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binding and Ca(2+)-channel characterization in clonal calcitonin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural Model for this compound Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. buzzrx.com [buzzrx.com]
- 12. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols for X-ray Crystallography of Dihydropyridine-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic study of dihydropyridine-protein complexes. Dihydropyridines are a critical class of molecules, primarily known for their interaction with L-type voltage-gated calcium channels (LVGCCs), also known as this compound receptors (DHPRs). Understanding the precise binding mechanisms at an atomic level through X-ray crystallography is paramount for the structure-guided design of novel therapeutics for cardiovascular and neurological disorders.
Introduction to this compound-Protein Complexes
1,4-dihydropyridines (DHPs) are potent modulators of L-type calcium channels, a family of voltage-gated ion channels crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] These channels are heteromeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for DHPs and other channel blockers.[2] The interaction of DHPs with these channels can be either antagonistic, leading to channel inhibition, or agonistic, promoting channel opening.
The structural determination of this compound-protein complexes has been challenging due to the membrane-bound nature and conformational flexibility of LVGCCs. However, recent advancements in protein expression, purification, and crystallization techniques, including the use of bacterial homologues and cryo-electron microscopy (cryo-EM), have enabled the elucidation of high-resolution structures. These structures provide invaluable insights into the molecular basis of DHP binding and their mechanism of action.
Quantitative Data Summary
The following tables summarize the crystallographic and structural data for representative this compound-protein complexes.
Table 1: X-ray Crystallography Data for CavAb-Amlodipine Complex
| Parameter | Value | Reference |
| PDB ID | 5KMD | [3][4] |
| Protein | Voltage-gated calcium channel (CavAb) | [4] |
| Ligand | Amlodipine | [4] |
| Organism | Aliarcobacter butzleri | [4] |
| Expression System | Trichoplusia ni | [4] |
| Method | X-ray Diffraction | [3][4] |
| Resolution | 3.20 Å | [3][4] |
| Space Group | P 21 2 21 | [3] |
| Unit Cell (a, b, c) | 91.03 Å, 102.73 Å, 151.72 Å | [3] |
| Unit Cell (α, β, γ) | 90°, 90°, 90° | [3] |
| R-Value Work | 0.233 | [3][4] |
| R-Value Free | 0.277 | [3][4] |
Table 2: Cryo-EM Data for Rabbit Cav1.1-Dihydropyridine Complexes
| Parameter | Bay K 8644 Complex | Nifedipine Complex |
| PDB ID | 6JP8 | 6JP5 |
| Protein | L-type calcium channel (Cav1.1) | L-type calcium channel (Cav1.1) |
| Ligand | Bay K 8644 | Nifedipine |
| Organism | Oryctolagus cuniculus (Rabbit) | Oryctolagus cuniculus (Rabbit) |
| Method | Cryo-Electron Microscopy | Cryo-Electron Microscopy |
| Resolution | 2.70 Å | 2.90 Å |
| Reference | [4] | [5] |
Experimental Protocols
Protocol 1: X-ray Crystallography of a Bacterial Voltage-Gated Calcium Channel (CavAb) in Complex with Amlodipine
This protocol is based on the methodology described for the structure determination of the CavAb-amlodipine complex (PDB ID: 5KMD).
1. Protein Expression and Purification
-
Construct: The gene encoding the Aliarcobacter butzleri CavAb is cloned into a suitable expression vector for insect cells.
-
Expression: The protein is expressed in Trichoplusia ni (Hi5) cells using a baculovirus expression system.
-
Cell Lysis and Solubilization: Cells are harvested and lysed. The membrane fraction is isolated and the protein is solubilized using a detergent such as dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography: The solubilized protein is purified using Ni-NTA affinity chromatography via an engineered His-tag.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogeneous protein sample.
2. Crystallization (Co-crystallization Method)
-
Complex Formation: The purified CavAb protein is incubated with a molar excess of amlodipine (e.g., 100 µM) overnight at 4°C to allow for complex formation.[6]
-
Crystallization Setup: The protein-ligand complex is reconstituted into bicelles composed of DMPC and CHAPSO.[6] Crystals are grown using the hanging-drop vapor diffusion method at 20°C.
-
Crystallization Condition: The reservoir solution typically contains 1.8–2.0 M ammonium sulfate and 100 mM sodium citrate at pH 5.0.[6]
3. X-ray Data Collection and Structure Determination
-
Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant like glycerol or glucose before being flash-cooled in liquid nitrogen.[6]
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of the apo-protein as a search model. The structure is then refined, and the ligand is modeled into the electron density map.
Visualizations
Signaling Pathway: Excitation-Contraction Coupling in Skeletal Muscle
Caption: Excitation-contraction coupling in skeletal muscle.
Experimental Workflow: X-ray Crystallography of a this compound-Protein Complex
Caption: General workflow for determining the crystal structure.
Logical Relationship: this compound Binding Site
Caption: Key domains of the L-type Ca2+ channel at the DHP binding site.
References
- 1. In situ structural insights into the excitation-contraction coupling mechanism of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Modulation of the Voltage‐Gated Calcium Ion Channel Cav1.1 by this compound Compounds | Semantic Scholar [semanticscholar.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rupress.org [rupress.org]
- 6. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Dihydropyridine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyridines are a class of L-type calcium channel blockers widely used in the treatment of cardiovascular diseases. Beyond their well-established role in regulating calcium influx, recent studies have highlighted their potential to influence cellular processes such as apoptosis and cell cycle progression. Flow cytometry is a powerful technique for the single-cell analysis of these effects, providing quantitative data on cell health, proliferation, and signaling events. These application notes provide detailed protocols for assessing the impact of dihydropyridine treatment on cells using flow cytometry, along with representative data and visualizations of the underlying signaling pathways.
Core Applications
This document outlines protocols for three key flow cytometry applications to analyze the effects of this compound treatment:
-
Apoptosis Analysis: To quantify the extent of programmed cell death induced by dihydropyridines.
-
Cell Cycle Analysis: To determine the impact of dihydropyridines on cell proliferation and identify specific cell cycle checkpoints that are affected.
-
Intracellular Calcium Flux Analysis: To measure changes in intracellular calcium concentration following this compound treatment, a direct indicator of L-type calcium channel modulation.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of this compound treatment on apoptosis and cell cycle distribution in various cell lines.
Table 1: Effect of Nifedipine on Apoptosis in NRK52E Cells
| Treatment Time (hours) | % Early Apoptosis | % Late Apoptosis | % Dead Cells |
| 0 | 4.25 | 3.97 | 0.78 |
| 24 | 5.96 | 5.48 | 1.48 |
| 48 | 10.83 | 5.28 | 1.05 |
Data adapted from a study on NRK52E cells treated with 30 µM nifedipine.[1]
Table 2: Amlodipine-Induced Apoptosis in Uveal Melanoma Cell Lines
| Cell Line | Amlodipine Concentration (µM) | % Annexin V Positive Cells |
| MP41 | 0 (DMSO) | ~10 |
| 5 | ~21 | |
| 10 | ~31 | |
| 20 | >40 | |
| OMM2.3 | 0 (DMSO) | ~10 |
| 5 | ~25 | |
| 10 | ~35 | |
| 20 | >50 |
Data derived from a study on MP41 and OMM2.3 cells treated for 24 hours.[2]
Table 3: Amlodipine-Induced G1 Cell Cycle Arrest in HCT116 Cells
| Treatment Time (hours) | % Increase in G1 Phase Cells (compared to control) |
| 24 | No significant arrest |
| 48 | 13 |
Data from a study on HCT116 cells treated with 50 µM amlodipine.[3]
Table 4: Effect of Amlodipine on Cell Cycle Distribution in A549 Cells
| Amlodipine Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | ~60 | ~30 | ~10 |
| 5 | ~70 | ~20 | ~10 |
| 10 | ~75 | ~15 | ~10 |
| 20 | ~80 | ~10 | ~10 |
Data represents A549 cells treated for 48 hours.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by dihydropyridines and the general experimental workflows for the described flow cytometry analyses.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is for the detection of phosphatidylserine externalization on the plasma membrane, an early marker of apoptosis, and the differentiation of apoptotic, necrotic, and live cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis in your cell line by treating with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control group.
-
Harvest the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide staining solution immediately before analysis.
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
70% ice-cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (1 x 10^6 cells per sample)
-
Flow cytometry tubes
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
Data Analysis:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The area between these peaks represents the S phase.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
Intracellular Calcium Flux Analysis using Indo-1 AM
This protocol measures changes in intracellular calcium concentration using the ratiometric fluorescent dye Indo-1 AM.
Materials:
-
Indo-1 AM (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Treated and control cells (1 x 10^6 cells/mL)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometry tubes
Procedure:
-
Harvest cells and resuspend them in pre-warmed (37°C) HBSS at a concentration of 1 x 10^6 cells/mL.
-
Prepare the Indo-1 loading solution: for each 1 mL of cell suspension, mix 1 µL of 1 mM Indo-1 AM with 1 µL of 20% Pluronic F-127 in 100 µL of HBSS.
-
Add the loading solution to the cell suspension to achieve a final Indo-1 concentration of 1-5 µM.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Resuspend the cells in pre-warmed HBSS at a concentration of 1 x 10^6 cells/mL.
-
Equilibrate the cells at 37°C for 10-15 minutes before analysis.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Pause the acquisition, add the this compound compound (or control vehicle), and immediately resume acquisition to record the calcium flux.
-
As a positive control, add ionomycin to a separate tube of cells to induce maximal calcium influx.
-
As a negative control, add EGTA to chelate extracellular calcium.
-
Analyze the ratiometric shift in Indo-1 fluorescence over time.
Data Analysis:
-
The ratio of calcium-bound Indo-1 (emission ~400 nm) to calcium-free Indo-1 (emission ~500 nm) is plotted against time.
-
An increase in this ratio indicates an increase in intracellular calcium, while a decrease signifies a reduction.
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive analysis of this compound-treated cells using flow cytometry. By employing these methods, researchers can gain valuable insights into the cellular mechanisms of action of this important class of drugs, facilitating further research and development in various therapeutic areas.
References
- 1. Nifedipine Upregulates ATF6-α, Caspases -12, -3, and -7 Implicating Lipotoxicity-Associated Renal ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Dihydropyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Hantzsch dihydropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 1,4-Dihydropyridine Product
-
Question: My Hantzsch reaction is resulting in a low yield of the target 1,4-dihydropyridine. What are the common causes and how can I improve it?
-
Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can be attributed to several factors. The classical approach often involves harsh reaction conditions and long reaction times, which can lead to product degradation or the formation of side products.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Prolonged heating can cause the decomposition of the 1,4-dihydropyridine product.
-
Solution: Employ milder reaction conditions. The use of catalysts can significantly accelerate the reaction, often allowing for lower temperatures and shorter reaction times. Catalysts such as Yb(OTf)₃, p-toluenesulfonic acid, and various organocatalysts have proven effective. Additionally, alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields compared to conventional heating.
-
-
Incomplete Conversion: The reaction may not be proceeding to completion, leaving a significant amount of starting material.
-
Solution: To drive the reaction forward, consider increasing the concentration of reactants or even running the reaction under solvent-free conditions. The choice of solvent can also influence the reaction rate; for instance, conducting the reaction in aqueous micelles has been shown to give high yields.
-
-
Impure Reactants: The purity of the aldehyde, β-ketoester, and ammonia source is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Solution: Ensure all reactants are of high purity. Recrystallize or distill starting materials if necessary.
-
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, directly consumes the reactants and reduces the yield of the desired product.
-
Solution: To minimize side reactions, it is important to optimize the reaction conditions as mentioned above. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the aerial oxidation of the this compound product to the corresponding pyridine.
-
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these byproducts and how can I avoid them?
-
Answer: The most common byproducts in the Hantzsch synthesis are the corresponding pyridine from over-oxidation and the 1,2-dihydropyridine regioisomer. Under certain conditions, other unexpected byproducts may also form.
-
Byproduct: Oxidized Pyridine
-
Cause: The 1,4-dihydropyridine product is susceptible to oxidation, especially under harsh conditions, in the presence of air, or when using certain catalysts.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Control Temperature: Avoid excessive heating, as higher temperatures can promote oxidation.
-
Judicious Choice of Oxidant (if pyridine is the desired product): If the goal is the pyridine, a separate, controlled oxidation step after the formation of the this compound is recommended. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[1]
-
-
-
Byproduct: 1,2-Dihydropyridine Regioisomer
-
Cause: The formation of the 1,2-dihydropyridine isomer is a known side reaction, and its prevalence can be influenced by the nature of the reactants (especially the aldehyde) and the reaction conditions.[2][3] Aromatic aldehydes, for instance, have been shown to favor the formation of 1,2-dihydropyridines under certain conditions.[3]
-
Solution:
-
Sequential Addition of Reactants: Instead of a one-pot reaction, a stepwise approach can provide excellent regioselectivity. First, perform a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. After isolation and purification of the Knoevenagel adduct, react it with an enamine pre-formed from the second equivalent of the β-ketoester and the ammonia source. This ensures the desired reaction pathway is followed.
-
Catalyst Selection: Certain catalysts can influence the regioselectivity of the reaction. For example, heterogenized phosphotungstic acid on alumina has been used to selectively synthesize 1,2-dihydropyridines.[3][4]
-
-
-
Other Unexpected Byproducts: In some cases, unexpected cyclization products may form. For example, with ortho-substituted benzaldehydes, the formation of a substituted pyran instead of a this compound has been reported. This is thought to be due to steric hindrance and the electronic effects of the substituent, which favor an alternative intramolecular Michael addition pathway.[5]
-
Solution: Careful analysis of all products is necessary when using sterically hindered or electronically unusual substrates. Optimization of reaction conditions, such as temperature and catalyst, may be required to favor the desired this compound product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch this compound synthesis?
A1: The widely accepted mechanism involves a series of condensation and addition reactions:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).[2]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia (or an ammonium salt) to form a β-enamino ester.[2]
-
Michael Addition: The enamine then acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.
Q2: How can I synthesize an unsymmetrical 1,4-dihydropyridine with two different ester groups?
A2: A one-pot reaction with two different β-ketoesters will lead to a mixture of products. To achieve a regioselective synthesis of an unsymmetrical 1,4-dihydropyridine, a sequential approach is necessary:
-
React the aldehyde with the first β-ketoester in a Knoevenagel condensation and isolate the product.
-
Separately, form the enamine from the second, different β-ketoester and the ammonia source.
-
React the isolated Knoevenagel adduct with the enamine to form the desired unsymmetrical 1,4-dihydropyridine.
Q3: Are there any "green" or more environmentally friendly methods for the Hantzsch synthesis?
A3: Yes, significant research has focused on developing greener alternatives to the classical Hantzsch synthesis. These methods aim to reduce the use of hazardous solvents and reagents, and improve energy efficiency. Some examples include:
-
Solvent-free reactions: Conducting the reaction neat or with a minimal amount of a benign solvent.
-
Aqueous conditions: Using water as the solvent, often with the aid of micelles or phase-transfer catalysts.[6]
-
Alternative energy sources: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption.[7]
-
Reusable catalysts: Employing solid-supported catalysts that can be easily recovered and reused.
Quantitative Data
The following table summarizes the yield of the desired 1,4-dihydropyridine under various reaction conditions, highlighting the impact of catalysts and energy sources.
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA) / Ultrasonic irradiation | Aqueous SDS (0.1M) | - | 96 | [6] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN) | Solvent-free | 2.5 h | 92 | [8] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 40 wt % PW on Alumina | Solvent-free | 2 h | 85 (1,2-DHP) | [3][4] |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | Reflux | Ethanol | 12 h | Low (not specified) | [7] |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | Microwave | Ethanol | 4 min | 15-52 | [7] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Unsymmetrical 1,4-Dihydropyridines
This two-step protocol is designed to minimize the formation of regioisomers and symmetrical byproducts.
Step A: Synthesis of the Knoevenagel Adduct
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
Purify the resulting alkylidene-β-ketoester intermediate by recrystallization or column chromatography.
Step B: Synthesis of the Unsymmetrical 1,4-Dihydropyridine
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir at room temperature for 30-60 minutes to form the enamine in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to the reaction mixture.
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Green Synthesis of 1,4-Dihydropyridines using a Catalyst under Solvent-Free Conditions
-
In a round-bottom flask, add the aldehyde (1 mmol), the β-dicarbonyl compound (2 mmol), ammonium acetate (1 mmol), and ceric ammonium nitrate (CAN) (0.5 mmol).
-
Stir the mixture vigorously at room temperature for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture, and the solid product will precipitate.
-
Collect the crude product by filtration, wash with water, and then with n-hexane to remove impurities.
-
Recrystallize the product from ethanol to obtain the pure 1,4-dihydropyridine.[8]
Visualizations
Caption: Reaction pathways in Hantzsch synthesis leading to the desired 1,4-dihydropyridine and common byproducts.
Caption: A troubleshooting workflow for addressing common issues in Hantzsch this compound synthesis.
References
- 1. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Dihydropyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dihydropyridine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My Hantzsch this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the classical Hantzsch synthesis are a frequent issue, often stemming from several factors. The traditional method can necessitate long reaction times and harsh conditions, which may lead to product degradation or the formation of side products.[1] Key areas to investigate include:
-
Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product. Conversely, a temperature that is too low can lead to an incomplete reaction.[1][2] The optimal temperature is often determined empirically; for example, in some syntheses, increasing the temperature from room temperature to 80°C has been shown to significantly improve yields.[2][3]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can adversely affect the reaction's outcome.[1][4]
-
Sub-optimal Solvent: While ethanol and acetic acid are traditionally used, they may not be the best choice for all substrates.[1] The polarity of the solvent can influence the reaction rate.[1] Studies have shown that using aqueous micelles can result in high yields.[1][5]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[1]
To systematically troubleshoot low yields, consider the following workflow:
Issue 2: Incomplete Reaction
Q2: My reaction is not proceeding to completion, and I'm left with a significant amount of starting material. What steps can I take to improve the conversion?
A2: Incomplete conversion is often linked to reaction kinetics and the specific conditions employed.[1] To drive the reaction forward, consider these strategies:
-
Catalysis: The introduction of a catalyst can significantly speed up the reaction. A wide variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[1] Ceric ammonium nitrate (CAN) has been used as an effective catalyst for solvent-free, room temperature reactions.[5][6]
-
Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically shorten reaction times and enhance yields when compared to conventional heating methods.[1][7]
-
Solvent Selection: The choice of solvent can impact the reaction rate. For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][5]
-
Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes boost reaction rates and yields.[1]
The following table summarizes the effect of different catalysts on reaction time and yield for the synthesis of a model this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Several hours | Low | [5] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles | Room Temp (Ultrasound) | 30-60 min | >90 | [1][5] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | Short | High | [5][6] |
| Nickel Oxide/Zirconia | Ethanol | Room Temp | 20-45 min | 89-98 | [8] |
| Nicotinic Acid | Solvent-free | 80 | - | Excellent | [8] |
| Fe3O4@Phen@Cu | Water | 60 | - | High | [9] |
Issue 3: Formation of Side Products
Q3: I am observing significant side product formation, particularly the oxidation of my this compound to the corresponding pyridine. How can I minimize this?
A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, especially under harsh conditions or in the presence of air.[1] To mitigate this and other side reactions:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote both oxidation and other side reactions.[1]
-
Choice of Oxidizing Agent (if applicable): If the subsequent oxidation to pyridine is the desired step, be aware that common oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to low yields and side products.[5] Milder and more efficient methods are continually being developed.[5]
-
Purification Strategies: If side products are unavoidable, effective purification is key. Techniques like acid-base extraction can be useful for separating the basic pyridine byproduct from the less basic this compound.[4] Column chromatography and crystallization are also effective purification methods.[4]
Frequently Asked Questions (FAQs)
Q4: What is the classical Hantzsch this compound synthesis?
A4: The classical Hantzsch synthesis is a multi-component reaction that involves the one-pot condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[5] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to form a pyridine.[5]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in the Hantzsch synthesis. Traditional solvents like ethanol and acetic acid can lead to long reaction times and low yields.[1][10] The polarity of the solvent can influence reaction rates.[1] More recent, "greener" approaches have demonstrated high yields in aqueous media, sometimes with the aid of micelles or under solvent-free conditions.[1][5][9]
Q6: Can microwave or ultrasound be used to improve the synthesis?
A6: Yes, both microwave and ultrasound irradiation have been shown to be effective in improving the Hantzsch synthesis.[1] These methods can significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating.[1][7]
Q7: What are some common catalysts used to optimize the reaction?
A7: A wide range of catalysts can be employed to enhance the Hantzsch reaction. These include:
-
Lewis Acids: Such as Yb(OTf)₃.[1]
-
Ionic Liquids: These can act as catalysts and provide a "green" alternative.[5]
-
Heterogeneous Catalysts: Including nano-sized metal oxides (Al₂O₃, Fe₃O₄, TiO₂) and others like nickel oxide on zirconia, which offer the advantage of easy separation and potential for recycling.[8][11]
-
Organocatalysts: Such as nicotinic acid.[8]
Q8: What are some key safety considerations for exothermic reactions?
A8: Some this compound syntheses can be highly exothermic and require careful management to prevent thermal runaway.[4] Key safety measures include:
-
Slow Addition of Reagents: Adding one of the reactants dropwise can help control the rate of heat generation.[4]
-
Efficient Cooling: Using an ice bath or cryostat is crucial for maintaining a stable, low temperature.[4]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[4]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Hantzsch Synthesis
This protocol is a general guideline for an ultrasound-assisted Hantzsch synthesis.
-
Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), Ammonium acetate (1.2 mmol), Aqueous surfactant solution (e.g., SDS, 0.1M).
-
Procedure:
-
In a suitable reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in the aqueous surfactant solution.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate and can be collected by filtration. If not, extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general framework for a microwave-assisted synthesis.
-
Materials: Aldehyde (1 mmol), β-ketoester (2 mmol), Ammonium acetate (1.2 mmol), Ethanol (3 mL).[1]
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by crystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
Troubleshooting low yield in dihydropyridine reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in dihydropyridine reactions, particularly the Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Hantzsch this compound synthesis using the classical method (refluxing in ethanol or acetic acid). What are the most common causes?
Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors. The traditional method often necessitates long reaction times and harsh conditions, which can lead to the degradation of the product or the formation of side products.[1][2] Key areas to investigate include:
-
Reaction Time and Temperature: Prolonged heating can cause the decomposition of the 1,4-dihydropyridine product.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly affect the reaction's outcome.[3]
-
Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the ideal choice for all substrates.[1]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[1]
Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material remaining. How can I improve the conversion rate?
Incomplete conversion is often linked to reaction kinetics and conditions. To drive the reaction forward, consider the following strategies:
-
Catalysis: Employing a catalyst can markedly accelerate the reaction. A diverse range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have proven effective.[1]
-
Microwave or Ultrasound Irradiation: These energy sources can dramatically shorten reaction times and enhance yields compared to conventional heating methods.[1][2]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[1] For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1][2]
-
Reactant Concentration: Increasing the concentration of reactants or even performing the reaction under solvent-free conditions can sometimes improve reaction rates and yields.[1]
Q3: I am noticing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?
The oxidation of the desired 1,4-dihydropyridine to its corresponding pyridine is a common side reaction, particularly under harsh conditions or in the presence of air.[1][2] To mitigate this:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Alternative Oxidants: If the subsequent oxidation to pyridine is desired, consider using milder and more controlled oxidizing agents.[2]
Q4: How does the choice of the nitrogen source impact the reaction yield?
The nitrogen source is a critical component of the Hantzsch reaction. While ammonia and ammonium acetate are traditionally used, other sources can be employed.[2][4] Ammonium acetate is often a reliable and convenient choice.[5] The use of ammonium salts derived from weak acids may be beneficial, suggesting that the pH of the reaction medium plays a significant role.[6] In some cases, generating ammonia in situ from reagents like magnesium nitride can offer advantages in terms of neutral reaction conditions and easier purification.[7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in this compound synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low yield issues.
Key Components of the Hantzsch Reaction
Understanding the roles of the reactants is fundamental to troubleshooting.
Caption: Core reactants in the Hantzsch this compound synthesis.
Common Issues and Potential Causes
This diagram illustrates the relationship between observed problems and their likely underlying causes.
Caption: Mapping common experimental issues to their potential root causes.
Data on Reaction Optimization
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Hantzsch synthesis. Modern methods often provide substantial improvements over the classical, uncatalyzed approach.
Table 1: Comparison of Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Ethanol | Reflux | 8 h | 65 |
| p-TSA | Ethanol | Reflux | 6 h | 82 |
| Tannic Acid | H₂O | 80 | 1 h | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 h | 96 |
| UiO-66-NH₂ | Ethanol | Room Temp. | 0.5 h | 98 |
Data compiled from a comparative guide on catalysts.[8]
Table 2: Effect of Reaction Conditions and Energy Source
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | None | Ethanol | Reflux | 8-12 h | Low to Moderate |
| Microwave-Assisted | None | Ethanol | 120-140 | 5-15 min | 15-87 |
| Ultrasound-Assisted | p-TSA | Aqueous Micelles | Room Temp. | 30-60 min | >90 |
| Solvent-free | Silica-bound Sulfonic Acid | N/A | N/A | N/A | High |
Data synthesized from multiple sources on reaction optimization.[1][2][9][10]
Key Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
-
Reactants: Aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Ethanol or acetic acid.
-
Procedure:
-
Combine the aldehyde, β-ketoester, and ammonium acetate in the chosen solvent.
-
Reflux the mixture for several hours (typically 8-12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with cold solvent and recrystallize if necessary.[2]
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
Reactants: Aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent: Ethanol (3 mL).
-
Procedure:
-
In a microwave-safe reaction vessel, combine all reactants in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure and purify the residue, typically by column chromatography or recrystallization.[1]
-
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Media
-
Reactants: Benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst: p-Toluenesulfonic acid (PTSA).
-
Solvent: Aqueous solution of sodium dodecyl sulfate (SDS, 0.1M).
-
Procedure:
-
Combine the reactants and catalyst in the aqueous micellar solution.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1][2]
-
Upon completion, the product can be extracted with an organic solvent or collected by filtration.
-
Purify as needed.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Dihydropyridine Purification Technical Support Center
Welcome to the technical support center for the purification of dihydropyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound compounds?
A1: The primary purification techniques for this compound compounds are column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is also extensively used, particularly for analytical purposes to check purity and for preparative purification of smaller quantities.[1][2] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the target compound.
Q2: Why are my this compound compounds degrading during purification?
A2: Dihydropyridines are notoriously sensitive to light, which can cause them to oxidize.[3][4] The primary degradation pathway is the aromatization of the this compound ring to its corresponding pyridine derivative, a process that results in a complete loss of pharmacological activity.[3][4] Some compounds may also be sensitive to heat and acidic conditions.[5][6] Therefore, it is crucial to protect the compounds from light and avoid excessive heat during purification steps like solvent evaporation.
Q3: What are the common impurities found in this compound synthesis?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting aldehydes or β-ketoesters from the Hantzsch synthesis, byproducts from side reactions, and the oxidized pyridine derivative.[3][7][8] In some cases, components from packaging and process equipment, such as plasticizers, can also be a source of impurities.[9]
Q4: How can I improve the final yield of my purified this compound?
A4: Low yield can result from several factors including incomplete reactions, product degradation, and losses during workup and purification.[10] To improve yield, ensure the initial reaction goes to completion, protect the compound from light at all stages, and optimize purification steps to minimize product loss. This includes selecting appropriate solvent systems for chromatography to achieve good separation without excessive band broadening and choosing a suitable solvent for crystallization to maximize recovery.[10][11]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound compounds.
Problem: Low Purity after Column Chromatography
Q: My compound is still impure after column chromatography. What can I do?
A: If purity is low, consider the following:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing your compound to elute too quickly with impurities. Conversely, if it's too low, the compound may not move at all. Run Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Overloading: Loading too much crude product onto the column will result in poor separation. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Co-eluting Impurities: If an impurity has a similar polarity to your product, it may co-elute. In this case, a gradient elution, where the polarity of the solvent is gradually increased, may improve separation.[6] Alternatively, a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC might be necessary.
-
Compound Degradation on Silica: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[6]
Problem: Difficulty in Crystallizing the this compound Compound
Q: I can't get my this compound to crystallize. It just oils out or remains in solution. What should I try?
A: Crystallization can be challenging. Here are several techniques to try:
-
Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold. High-throughput screening methods have shown that a variety of solvents can be effective for dihydropyridines, including DMSO, 2,2,2-trifluoroethanol (TFE), and acetonitrile.[12]
-
Vapor Diffusion: Dissolve your compound in a small amount of a solvent in which it is highly soluble. Place this vial inside a larger, sealed container with a more volatile solvent (the "anti-solvent") in which your compound is insoluble. The anti-solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.[13]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This is a simple but often effective method.[13]
-
Seeding: If you have a tiny crystal of the desired compound, adding it to a saturated solution can induce further crystallization.[13]
-
Purity: Ensure your compound is sufficiently pure (generally >90%) before attempting crystallization, as impurities can significantly inhibit crystal formation.[13]
Problem: Product Decomposition is Observed During Purification
Q: I'm seeing a new spot appear on my TLC plate during purification, suggesting my compound is degrading. How can I prevent this?
A: Decomposition is a major issue for dihydropyridines, primarily due to light-induced oxidation to the pyridine derivative.[3][4]
-
Protect from Light: This is the most critical step. Wrap your flasks, chromatography columns, and collection tubes in aluminum foil. Work in a fume hood with the sash lowered and the room lights dimmed when possible.
-
Avoid Excessive Heat: When removing solvents using a rotary evaporator, use a low water bath temperature. Dihydropyridines can also degrade thermally, especially in the presence of moisture.[5]
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions during aqueous workups and chromatography, as this can catalyze degradation.
Data Presentation: Purification Parameters
The following tables summarize quantitative data for common purification techniques.
Table 1: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | C8 or C18 reverse-phase (e.g., Luna C8, Sulpecosil LC-ABZ+Plus C18) | [2][14] |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol/Buffer mixtures | [2][14] |
| Example Gradient | Isocratic: Acetonitrile–10mM acetate buffer pH 5 (72:28, v/v) | [2] |
| Example Gradient 2 | Isocratic: Acetonitrile—methanol—0.7% triethylamine pH 3.06 (30:35:35, v/v/v) | [14] |
| Flow Rate | 1.0 mL/min | [2][14] |
| Detection | UV at 237 nm or 238 nm | [2][14] |
| Column Temp. | 30°C | [2] |
Table 2: Recommended Solvents for this compound Crystallization
| Solvent | Efficacy Notes | Reference |
| Ethanol | Commonly used for recrystallization after Hantzsch synthesis.[15] | [15] |
| Dimethyl Sulfoxide (DMSO) | Successful in high-throughput screening for producing single crystals. | [12] |
| 2,2,2-Trifluoroethanol (TFE) | High crystallization preference observed in screening studies. | [12] |
| Acetonitrile (MeCN) | Effective for producing crystalline forms of various dihydropyridines. | [12] |
| 1,4-Dioxane | Can produce novel solvate polymorphs. | [12][16] |
| 2-Methyltetrahydrofuran (2Me-THF) | Shown to produce crystalline material. | [12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a this compound compound using flash column chromatography.
-
Preparation of the Column:
-
Select a column of appropriate size (a 50:1 ratio of silica gel to crude product by weight is a good starting point).
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluting solvent.
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles. Allow excess solvent to drain until it is level with the top of the silica.
-
Add another thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (approx. 2-3 times the weight of your crude product).
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column. Wrap the entire column in aluminum foil to protect it from light.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches/minute is typical for flash chromatography).
-
Collect the eluate in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator (at low temperature) to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a method for purifying a solid this compound by recrystallization.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperature and low solubility at low temperature (see Table 2).
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: A logical troubleshooting guide for purification issues.
Caption: Primary degradation pathway of this compound compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch this compound (Pyridine) Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. researchgate.net [researchgate.net]
- 15. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput nanoscale crystallization of this compound active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Dihydropyridine Derivatives for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with dihydropyridine derivatives in experimental assays.
Troubleshooting Guide
Issue: My this compound derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer.
This is a common challenge due to the reduced concentration of the organic solvent (DMSO) upon dilution into the aqueous buffer, causing the poorly soluble compound to fall out of solution.
Possible Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%. You may need to prepare a more concentrated primary stock solution in DMSO to achieve a low final solvent concentration.
-
Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the buffer with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Incorporate Solubilizing Agents:
-
Co-solvents: Consider using a co-solvent like Polyethylene Glycol 400 (PEG 400) in your final buffer system. However, it's crucial to first determine the tolerance of your cell line to the co-solvent, as it can exhibit cytotoxicity at higher concentrations.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3][4] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4]
-
-
pH Adjustment: If your this compound derivative has ionizable groups, adjusting the pH of your aqueous buffer can significantly improve its solubility. For instance, basic compounds are more soluble at a lower pH.[5]
-
Temperature Control: Ensure all components (DMSO stock, buffer) are at the same temperature before mixing. Gentle warming to 37°C might improve solubility for some compounds.[6]
Issue: I am observing high variability in my assay results.
Poor solubility can lead to inconsistent compound concentrations across assay plates, resulting in variable and unreliable data.
Possible Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness. You can also centrifuge the plate and check for a pellet.
-
Kinetic Solubility Assessment: Perform a preliminary kinetic solubility test of your compound in the final assay buffer. This will help you determine the maximum soluble concentration under your experimental conditions.
-
Sonication: Brief sonication after dilution into the aqueous buffer can help to break up small precipitates and improve dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of a this compound derivative?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many this compound derivatives.[7][8] For example, nifedipine can be dissolved in DMSO at up to 50 mg/mL.[7] Ethanol is another option, although the solubility is often lower. For instance, nifedipine's solubility is approximately 3 mg/mL in ethanol.[8]
Q2: How should I store my stock solutions?
A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and compound degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.
Q3: Can I use pH modification to solubilize my this compound derivative in a cell-based assay?
A3: While pH adjustment can be a powerful tool for improving solubility, you must ensure that the final pH of your culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4). Significant deviations from this range can impact cell viability and assay results.
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] This structure allows them to encapsulate poorly water-soluble drug molecules, like many this compound derivatives, forming an inclusion complex that is more soluble in aqueous solutions.[2][3][4]
Q5: At what concentration should I use co-solvents like PEG 400?
A5: The concentration of co-solvents should be carefully optimized. While they can enhance solubility, they can also be toxic to cells at higher concentrations.[1] It is recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of the co-solvent for your specific cell line before using it in your main assay. For example, one study showed that 4% (w/v) PEG 400 exhibited significant toxicity on Caco-2 cells.[9]
Data Presentation
Table 1: Solubility of Nifedipine in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| DMSO | 50 mg/mL | Not Specified |
| DMSO | ~30 mg/mL | Not Specified |
| Ethanol | ~3 mg/mL | Not Specified |
| Ethanol (absolute) | Sparingly soluble | Not Specified |
| Acetone | 250 g/L | 20 |
| Methylene Chloride | 160 g/L | 20 |
| Chloroform | 140 g/L | 20 |
| Ethyl Acetate | 50 g/L | 20 |
| Methanol | 26 g/L | 20 |
| Water | Practically insoluble | Not Specified |
| Aqueous Buffer (pH 4.0) | 0.0058 g/L | 37 |
| Aqueous Buffer (pH 7.0) | 0.0056 g/L | 37 |
| Aqueous Buffer (pH 9.0) | 0.0078 g/L | 37 |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | Not Specified |
(Data compiled from multiple sources)[7][8]
Table 2: Solubility of Amlodipine Besylate in Aqueous Buffers
| Buffer pH | Solubility (mg/mL) |
| 1.2 | 0.38 ± 0.017 |
| 4.5 | 0.31 ± 0.005 |
| 6.8 | 0.11 ± 0.002 |
(Data from a single study)[5][10]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure to determine the kinetic solubility of a this compound derivative in an aqueous buffer.
Materials:
-
Test compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate shaker/incubator
-
Plate reader (with UV-Vis or nephelometry capabilities) or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to the wells of a 96-well plate in triplicate.
-
Add 98 µL of the aqueous buffer to each well. The final DMSO concentration will be 2%.
-
Seal the plate and incubate at room temperature (or desired assay temperature) for 2 hours with continuous shaking.
-
Measure the solubility. This can be done by:
-
Nephelometry (Light Scattering): Measure the turbidity of each well. The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is the kinetic solubility.
-
UV Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve prepared in the same buffer/DMSO mixture. The highest concentration that can be accurately quantified is the kinetic solubility.
-
Protocol 2: MTT Assay for Compounds with Low Solubility
This protocol is adapted for assessing the cytotoxicity of this compound derivatives that may have solubility issues in cell culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Crucially, ensure the final DMSO concentration is consistent across all wells and is below the toxic level for the cells (typically <0.5%). Visually inspect for any precipitation after dilution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same final DMSO concentration but no compound) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for the Kinetic Solubility Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Dihydropyridine Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of dihydropyridine samples. Find answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound sample degradation?
A1: The most significant cause of degradation for this compound compounds is exposure to light.[1][2][3][4][5] This photodegradation primarily involves the oxidation of the this compound ring to its corresponding pyridine derivative, which results in a complete loss of pharmacological activity.[1][2][4][5] This process can also generate reactive oxygen species, potentially leading to phototoxic effects.[2][3][4]
Q2: How does the physical state of the sample affect its stability?
A2: this compound samples are significantly more stable in a solid form compared to solutions.[1][3][4][5] Degradation is particularly rapid in aqueous solutions, which is why most commercial formulations are solid tablets.[3][4][5]
Q3: What is the impact of temperature on the stability of this compound samples?
A3: While less impactful than light, elevated temperatures, especially in the presence of humidity, can cause thermal degradation.[6][7][8] Studies have shown that in a dry environment, dihydropyridines are relatively stable even at high temperatures, but degradation occurs in the presence of moisture.[7][8]
Q4: Are there other chemical factors that can lead to degradation?
A4: Yes, oxidizing agents can promote the degradation of dihydropyridines.[9][10][11][12] The this compound ring is susceptible to oxidation by various reagents.[9][10] The pH of the solution can also influence the stability of certain this compound derivatives.[13][14]
Q5: How can I visually identify if my this compound sample has degraded?
A5: While visual inspection is not a definitive method, a color change in the sample, such as a yellowing of a previously colorless solution or solid, may indicate degradation. However, the most reliable methods for detecting degradation are analytical techniques like HPLC or UV-Vis spectrophotometry.[1][6][7][15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity in a biological assay. | Photodegradation during sample preparation or incubation. | - Prepare solutions under amber or red light. - Use amber-colored vials or wrap containers in aluminum foil.[3] - Minimize the exposure time of the solution to any light source. |
| Unexpected peaks in HPLC chromatogram. | Degradation products are forming. | - Confirm the identity of the main degradation product (often the pyridine derivative) by comparing with a standard if available. - Review sample handling and storage procedures to identify potential exposure to light, heat, or incompatible chemicals.[1][6] |
| Inconsistent results between experimental replicates. | Variable degradation due to inconsistent light exposure. | - Standardize all sample handling procedures to ensure uniform light exposure for all samples. - Prepare samples in batches and protect them from light immediately after preparation. |
| Solid sample appears discolored or clumpy. | Thermal degradation, possibly due to humidity. | - Store solid this compound compounds in a cool, dry place, preferably in a desiccator.[6][7][16] - Ensure the storage container is tightly sealed.[16] |
| Rapid degradation in a specific solvent. | Solvent-mediated degradation or presence of oxidizing impurities. | - Test the stability of the this compound in different high-purity solvents. - Consider using solvents that are known to be compatible and do not contain peroxides or other oxidizing impurities. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol outlines the best practices for preparing and handling this compound solutions to minimize degradation.
-
Preparation Environment: Whenever possible, work in a dark room or under amber or red filtered light.
-
Solvent Selection: Use high-purity, peroxide-free solvents. If using aqueous buffers, ensure they are freshly prepared and degassed.
-
Container Selection: Utilize amber glass vials or tubes.[5] Alternatively, wrap clear containers completely in aluminum foil.
-
Dissolution: Dissolve the solid this compound compound in the chosen solvent by gentle vortexing or sonication in a bath with controlled temperature. Avoid excessive heating.
-
Storage of Solutions: If immediate use is not possible, store solutions at low temperatures (2-8 °C or -20 °C, depending on the specific compound's stability) and protected from light.[17] For some compounds, it is recommended to make fresh solutions daily.[18]
-
Use in Experiments: When adding the this compound solution to your experimental setup (e.g., cell culture plates), do so in a manner that minimizes light exposure to the stock solution and the final experimental mixture.
Protocol 2: Assessing Sample Degradation using UV-Vis Spectrophotometry
This is a rapid method to qualitatively assess the degradation of a this compound sample by observing changes in its UV-Vis spectrum.
-
Initial Spectrum: Prepare a fresh solution of the this compound compound in a suitable solvent (e.g., ethanol, methanol) and immediately record its UV-Vis spectrum. Note the wavelength of maximum absorbance (λmax).
-
Exposure: Expose a separate aliquot of the same solution to a light source (e.g., ambient laboratory light or a UV lamp) for a defined period.
-
Post-Exposure Spectrum: Record the UV-Vis spectrum of the exposed solution.
-
Analysis: Compare the initial and post-exposure spectra. A decrease in the absorbance at the original λmax and the appearance of new peaks at different wavelengths are indicative of degradation. The primary degradation product, the pyridine derivative, will have a different spectral profile.[1]
Visual Guides
The following diagrams illustrate key concepts related to this compound degradation.
Caption: Photo-oxidation of dihydropyridines.
Caption: Workflow for troubleshooting sample degradation.
Caption: Key factors affecting this compound stability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Influence of pHo on calcium channel block by amlodipine, a charged this compound compound. Implications for location of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Cildip | 10 mg | Tablet | সিলডিপ ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Challenges in Dihydropyridine Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of dihydropyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of dihydropyridines?
A1: The crystallization of dihydropyridines is a multifaceted process governed by several critical factors. The choice of solvent is paramount, as it directly impacts the solubility and stability of the this compound, which in turn affects supersaturation, nucleation, and crystal growth. Temperature is another key variable, as it modulates solubility and the kinetics of crystallization. The presence of impurities can inhibit crystal growth or lead to the formation of undesirable crystal forms. Finally, the inherent molecular structure of the this compound, including its potential for hydrogen bonding and other intermolecular interactions, plays a crucial role in the crystal packing and overall success of the crystallization process.[1][2][3]
Q2: How does the choice of solvent affect this compound crystallization?
A2: Solvent selection is a critical step in developing a successful crystallization protocol. The ideal solvent should exhibit moderate solubility for the this compound, allowing for the creation of a supersaturated solution upon cooling or solvent evaporation. A solvent in which the compound is too soluble may prevent precipitation, while a solvent in which it is poorly soluble will result in low yield. The solvent's polarity, hydrogen bonding capability, and viscosity can also influence the crystal habit (the external shape of the crystal) and the potential for the formation of different polymorphs or solvates. For instance, solvents that can participate in hydrogen bonding with the this compound molecule may lead to different crystal packing arrangements compared to non-polar solvents.[2]
Q3: What are polymorphs and solvates, and why are they a concern in this compound crystallization?
A3: Polymorphs are different crystalline forms of the same compound that have distinct arrangements of the molecules in the crystal lattice. Solvates are crystalline forms that incorporate molecules of the solvent into the crystal structure. These different solid forms are a significant concern because they can have different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4] For a pharmaceutical product, it is crucial to consistently produce the same polymorphic form to ensure consistent efficacy and safety. The formation of different polymorphs or solvates can be influenced by factors such as the choice of solvent, cooling rate, and the presence of impurities.
Q4: I am not getting any crystals. What are the common reasons and how can I troubleshoot this?
A4: The failure to obtain crystals is a common issue. Here are some potential causes and troubleshooting steps:
-
Insufficient Supersaturation: The solution may not be supersaturated enough for nucleation to occur. Try to increase the concentration of your this compound solution or use a solvent in which it is less soluble. Alternatively, for cooling crystallization, ensure you are cooling to a sufficiently low temperature.
-
Inhibition by Impurities: Even small amounts of impurities can inhibit crystal growth. Ensure your starting material is of high purity. If necessary, perform a preliminary purification step like column chromatography.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound. Consider using a different solvent or a solvent/anti-solvent system.
-
Kinetics: Crystallization can sometimes be a slow process. Ensure you have allowed sufficient time for nucleation and growth to occur. Gentle scratching of the inside of the flask with a glass rod can sometimes induce nucleation.
Q5: My crystallization is resulting in an oil instead of crystals. What is "oiling out" and how can I prevent it?
A5: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[5][6] This often happens when a solution is cooled too quickly or when the supersaturation level is too high, causing the solute to come out of solution at a temperature above its melting point (or the melting point of a solvate). Oiled out products are often impure and can be difficult to handle.[5][6]
Here are some strategies to prevent oiling out:
-
Slower Cooling: Decrease the cooling rate to allow more time for the molecules to organize into a crystal lattice.[2]
-
Lower Supersaturation: Start with a more dilute solution.
-
Solvent Selection: Use a solvent system where the this compound has a lower solubility at higher temperatures.
-
Seeding: Introduce a small amount of pre-existing crystals (seed crystals) to the solution at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
Q6: I am observing amorphous precipitate instead of crystals. What causes this and how can I promote crystalline solid formation?
A6: Amorphous solids lack the long-range ordered structure of crystals and are generally less stable.[7][8] They often form when precipitation occurs very rapidly, not allowing enough time for the molecules to arrange themselves into an ordered lattice. This can be caused by very high supersaturation, rapid addition of an anti-solvent, or the presence of certain impurities that disrupt the crystallization process.
To promote the formation of crystalline material:
-
Reduce the rate of supersaturation: This can be achieved by slowing down the cooling rate in cooling crystallization or by adding the anti-solvent more slowly in anti-solvent crystallization.
-
Use a different solvent system: A solvent that promotes slower, more controlled precipitation can be beneficial.
-
Increase the temperature: In some cases, holding the solution at a slightly elevated temperature (below the boiling point) for an extended period can provide the necessary energy for the molecules to rearrange into a crystalline form.
-
Utilize polymers or other additives: Certain polymers can inhibit the formation of amorphous phases and promote the growth of specific crystal forms.[9]
Troubleshooting Guides
Problem: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | Decrease the initial concentration of the this compound solution. Slow down the cooling rate or the rate of anti-solvent addition. |
| Rapid Nucleation | Introduce seed crystals to control the number of nucleation sites. |
| Inappropriate Solvent | Experiment with different solvents or solvent mixtures to modify the crystal habit. |
| Agitation Rate | Optimize the stirring speed. Too high a rate can lead to crystal breakage and secondary nucleation, while too low a rate can result in poor mass transfer and aggregation. |
Problem: Inconsistent Crystal Form (Polymorphism)
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | Screen a variety of solvents with different polarities and hydrogen bonding capabilities. The presence of certain solvents can favor the formation of specific polymorphs or solvates. |
| Temperature Variations | Precisely control the crystallization temperature and cooling profile. Different polymorphs can be stable at different temperatures. |
| Seeding | Use seed crystals of the desired polymorph to direct the crystallization towards that specific form. |
| Impurity Profile | Ensure the purity of the starting material is consistent between batches, as impurities can sometimes template the growth of undesired polymorphs. |
Data Presentation
Solubility of Dihydropyridines in Common Organic Solvents
| This compound | Solvent | Solubility (mg/mL) |
| Amlodipine | Ethanol | ~12.5[10] |
| DMSO | ~12.5[10] | |
| DMF | ~20[10] | |
| Felodipine | Ethanol | ~20[10] |
| DMSO | ~30[10] | |
| DMF | ~30[10] | |
| Nimodipine | Ethanol | ~2[11] |
| Methanol | 62.5[12][13] | |
| DMSO | ~25[11] | |
| DMF | ~30[11] |
Solubility of Nifedipine in Ethanol-Water Mixtures at Different Temperatures
| Temperature (K) | Mass Fraction of Ethanol | Solubility (mol fraction x 10^4) |
| 298.2 | 0.0 | 0.0018 |
| 298.2 | 0.2 | 0.11 |
| 298.2 | 0.4 | 1.34 |
| 298.2 | 0.6 | 7.65 |
| 298.2 | 0.8 | 21.6 |
| 298.2 | 1.0 | 25.5 |
| 303.2 | 1.0 | 30.8 |
| 308.2 | 1.0 | 37.0 |
| 313.2 | 1.0 | 44.5 |
Data adapted from scientific literature. Actual solubilities may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol outlines a general procedure for obtaining this compound crystals via slow cooling.
-
Dissolution: In an appropriately sized flask, dissolve the this compound compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
-
Crystal Growth: As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. Allow the flask to stand undisturbed for several hours to days to allow for maximum crystal growth.
-
Isolation: Collect the crystals by filtration, for example, using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method is particularly useful for obtaining high-quality single crystals from small amounts of material.
-
Prepare the Reservoir: In the well of a crystallization plate, add a reservoir solution of a precipitant (a solvent in which the this compound is poorly soluble).
-
Prepare the Drop: On a siliconized glass coverslip, place a small drop (e.g., 1-5 µL) of a concentrated solution of the this compound in a "good" solvent.
-
Mix the Drop: To the drop on the coverslip, add an equal volume of the reservoir solution and mix gently.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease. The drop should be hanging above the reservoir.
-
Equilibration: Over time, the solvent from the drop will slowly vaporize and diffuse into the reservoir, gradually increasing the concentration of the this compound and the precipitant in the drop.
-
Crystal Formation: As the concentration in the drop reaches supersaturation, crystals will begin to form. This process can take anywhere from a few hours to several weeks.
Visualizations
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. unifr.ch [unifr.ch]
- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 4. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Nimodipine CAS#: 66085-59-4 [m.chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Method refinement for consistent dihydropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dihydropyridines, focusing on method refinement for consistent and reliable results.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of byproducts are common challenges in dihydropyridine synthesis, particularly in the classical Hantzsch reaction which can require long reaction times and harsh conditions.[1][2] The following table outlines common problems, their potential causes, and recommended solutions to optimize your synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Prolonged reaction time or excessive heat: Can lead to the degradation of the this compound product.[1] - Impurities in reactants: Aldehydes, β-ketoesters, or the ammonia source can introduce side reactions.[1] - Suboptimal solvent choice: Traditional solvents like ethanol or acetic acid may not be ideal for all substrates.[1] - Oxidation of the this compound: The desired product can be oxidized to the corresponding pyridine, especially in the presence of air.[1] | - Optimize reaction time and temperature: Monitor the reaction closely using TLC to determine the optimal endpoint. - Use purified reactants: Ensure the purity of all starting materials before beginning the synthesis.[3] - Solvent screening: Experiment with different solvents, such as aqueous micelles, which have been shown to improve yields.[1][2] - Inert atmosphere: Conduct the reaction under an inert atmosphere like nitrogen or argon to prevent oxidation.[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature: The reaction may not have proceeded to completion. - Poor catalyst activity or absence of a catalyst: The classical Hantzsch synthesis can be slow without a catalyst.[1] - Low reactant concentration: Dilute conditions can slow down the reaction rate. | - Increase reaction time and/or temperature: Gradually increase these parameters while monitoring the reaction progress. - Introduce a catalyst: A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts can significantly accelerate the reaction.[1] - Increase reactant concentration: Consider running the reaction at a higher concentration or even under solvent-free conditions.[1] |
| Formation of Byproducts (e.g., Pyridine Oxidation Product) | - Harsh reaction conditions: High temperatures and long reaction times can promote the formation of byproducts.[1][2] - Presence of oxygen: Air can oxidize the this compound to the corresponding pyridine.[1] - Inappropriate work-up procedure: The purification process itself can sometimes lead to product degradation. | - Milder reaction conditions: Employ alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and temperatures.[1] - Inert atmosphere: As mentioned above, using an inert atmosphere is crucial to prevent oxidation.[1] - Careful work-up and purification: Use appropriate purification techniques such as crystallization or column chromatography with neutralized silica gel to minimize degradation.[3] |
| Difficulty in Product Purification | - Similar polarity of product and byproducts: Can make separation by column chromatography challenging.[3] - Product instability on silica gel: The acidic nature of silica gel can cause degradation of some dihydropyridines. - Product oiling out during crystallization: Difficulty in obtaining a crystalline solid. | - Alternative purification methods: Consider techniques like acid-base extraction for basic pyridine byproducts or distillation for volatile compounds.[3] - Modified chromatography: Use silica gel treated with a base like triethylamine to prevent tailing and degradation of basic products.[3] - Optimize crystallization solvent: Screen a variety of solvent systems to find one that promotes crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave or ultrasound irradiation for this compound synthesis?
A1: Both microwave and ultrasound irradiation are modern techniques that offer significant advantages over classical heating methods for this compound synthesis. These include dramatically reduced reaction times, often from hours to minutes, and improved yields.[1] These methods often lead to cleaner reactions with fewer byproducts due to the shorter reaction times and more efficient energy transfer.
Q2: How does the choice of nitrogen source impact the Hantzsch this compound synthesis?
A2: The nitrogen source is a critical component of the Hantzsch synthesis. Ammonium acetate is a commonly used and effective nitrogen source.[4] Other sources like aqueous ammonia can also be used. The choice can influence the reaction rate and overall yield, and may require optimization depending on the specific substrates and reaction conditions.
Q3: My this compound product is sensitive to light. How should I handle and store it?
A3: Dihydropyridines are known to be photosensitive and can degrade upon exposure to light, often through oxidation to the corresponding pyridine derivative.[5][6] It is crucial to handle these compounds in a laboratory with minimal light exposure and to store them in amber-colored vials or containers wrapped in aluminum foil to protect them from light.
Q4: Can the Hantzsch reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant efforts have been made to develop greener protocols for the Hantzsch synthesis. This includes the use of water as a solvent, conducting the reaction under solvent-free conditions, and employing reusable catalysts.[7][8] These approaches reduce the reliance on volatile and often toxic organic solvents, making the synthesis more environmentally benign.
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis
This protocol describes a rapid and efficient method for the synthesis of 1,4-dihydropyridines using microwave irradiation.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for a short duration (typically 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis
This protocol utilizes ultrasonic irradiation to promote the Hantzsch reaction at room temperature.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Solvent (e.g., ethanol or water) (5 mL)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in the chosen solvent (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-90 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.
Table 1: Effect of Catalyst on Reaction Yield
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | None | Ethanol | Reflux | 120 | 65 |
| Benzaldehyde | Yb(OTf)₃ (5) | Acetonitrile | 25 | 30 | 92 |
| 4-Chlorobenzaldehyde | p-TSA (10) | Water | 80 | 60 | 95 |
| 4-Nitrobenzaldehyde | Proline (20) | DMSO | 100 | 45 | 88 |
Table 2: Effect of Energy Source on Reaction Time and Yield
| Aldehyde | Energy Source | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Conventional Heating | Ethanol | Reflux | 8 h | 70 |
| Benzaldehyde | Microwave | Ethanol | 120 | 10 min | 91 |
| Benzaldehyde | Ultrasound | Water | 25 | 60 min | 96 |
Mandatory Visualization
Dihydropyridines are a critical class of L-type calcium channel blockers.[9] The diagram below illustrates the signaling pathway of these channels, which are crucial in regulating muscle contraction and other physiological processes.[10][11] Dihydropyridines bind to the α1 subunit of the L-type calcium channel, inhibiting the influx of calcium ions into the cell.[9]
Caption: Signaling pathway of L-type calcium channels and the inhibitory action of dihydropyridines.
References
- 1. Dual mode of action of this compound calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. buzzrx.com [buzzrx.com]
- 11. How Do this compound Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
Identifying and removing impurities from dihydropyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from dihydropyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound products?
A1: Impurities in this compound products can generally be categorized as:
-
Process-Related Impurities: These are by-products formed during the synthesis process. For example, in the Hantzsch synthesis of dihydropyridines, unreacted starting materials or intermediates can be present.
-
Degradation Products: Dihydropyridines can degrade under certain conditions such as exposure to light, acid, or base. A common degradation product is the corresponding pyridine derivative, formed by the oxidation of the this compound ring.
-
Enantiomeric Impurities: For chiral dihydropyridines, the undesired enantiomer is considered an impurity.
Q2: What analytical techniques are most suitable for identifying and quantifying impurities in this compound samples?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dihydropyridines and their impurities. Other useful techniques include High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation of unknown impurities.
Q3: My HPLC chromatogram shows poor separation between my this compound peak and an impurity peak. What can I do to improve the resolution?
A3: To improve peak resolution in HPLC, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous buffer. A small change in the percentage of the organic phase can significantly impact retention times and separation. You can also try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the buffer.
-
Change the Stationary Phase: Select a column with a different chemistry (e.g., a phenyl column instead of a C18 column) to alter the selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Modify the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can influence separation.
Q4: I am having trouble with the recrystallization of my this compound product. It is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can:
-
Add more solvent: This will reduce the saturation of the solution.
-
Heat the solution: Re-dissolve the oil by heating and then allow it to cool more slowly.
-
Use a different solvent system: A solvent with a lower boiling point might be more suitable.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Solution is not saturated (too much solvent was added). - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath for a longer period. |
| Product "oils out" | - The melting point of the solute is lower than the boiling point of the solvent. - The solution is too concentrated. | - Reheat the solution to dissolve the oil, then add more solvent before cooling slowly. - Try a different solvent or a solvent mixture with a lower boiling point. |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Crystals are colored | - Colored impurities are present. | - Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds | - Inappropriate solvent system (eluent). - Column was not packed properly (channeling). - Column was overloaded with sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Ensure the silica gel or other stationary phase is packed uniformly without any air bubbles. - Use an appropriate amount of sample for the column size. |
| Compound is stuck on the column | - The eluent is not polar enough to move the compound. - The compound is reacting with the stationary phase (e.g., acidic silica gel). | - Gradually increase the polarity of the eluent. - For acid-sensitive compounds, neutralize the silica gel with a base like triethylamine before packing the column. |
| Cracking of the silica gel bed | - The column ran dry. - Heat generated from the interaction of a polar solvent with the dry stationary phase. | - Always keep the solvent level above the top of the stationary phase. - Pack the column using a slurry method to dissipate heat. |
| Tailing of peaks | - The sample is too concentrated. - The compound is interacting too strongly with the stationary phase. | - Dilute the sample before loading it onto the column. - Add a small amount of a more polar solvent or a competing agent (like triethylamine for basic compounds) to the eluent. |
Quantitative Data Summary
Table 1: Common Impurities in Selected Dihydropyridines and their Typical HPLC Retention Times
| This compound | Common Impurity | Typical Retention Time (min) of this compound | Typical Relative Retention Time (RRT) of Impurity |
| Nifedipine | Nitrosophenylpyridine analogue (Impurity A) | 8.5 | 0.8 |
| Nitrophenylpyridine analogue (Impurity B) | 8.5 | 1.2 | |
| Amlodipine | Pyridine degradation product | 6.2 | 1.4 |
| Phthalimide analogue (from synthesis) | 6.2 | 0.7 | |
| Felodipine | Dehydrofelodipine | 10.9 | 0.85 |
| Ethyl ester analogue | 10.9 | 1.15 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature) and are provided for illustrative purposes.
Experimental Protocols
Protocol 1: Recrystallization of a this compound Product
This protocol provides a general procedure for the purification of a this compound derivative by recrystallization.
Materials:
-
Crude this compound product
-
Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification of a this compound by Column Chromatography
This protocol describes a general method for purifying a this compound using silica gel column chromatography.
Materials:
-
Crude this compound product
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the this compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
Maintain a constant flow of eluent through the column. Never let the column run dry.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the pure this compound.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Logical flow for troubleshooting purification issues.
Technical Support Center: Enhancing Dihydropyridine Stability in Solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for enhancing the stability of dihydropyridine compounds in solution. Dihydropyridines are notoriously susceptible to degradation, which can impact experimental results and the therapeutic efficacy of drug candidates. This resource addresses common challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing potency. What is the most likely cause?
A1: The most common cause of this compound degradation in solution is exposure to light.[1][2][3] The this compound ring is highly photosensitive and readily undergoes oxidation to form a pyridine derivative, leading to a complete loss of pharmacological activity.[1][2] It is crucial to protect your solutions from light at all stages of your experiment, including preparation, storage, and analysis.
Q2: What is the primary degradation product of dihydropyridines, and is it harmful?
A2: The primary degradation product is the corresponding pyridine derivative, formed by the aromatization of the this compound ring.[1][2] This transformation results in the loss of therapeutic effect.[1] In some cases, the photodegradation process can also generate reactive oxygen species like singlet oxygen and superoxide, which may be responsible for phototoxic reactions.[2][4]
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of the solution can significantly influence the stability of dihydropyridines. The ionization state of the drug molecule, which is pH-dependent, can alter its degradation pathway.[5] For example, some dihydropyridines, like amlodipine, exhibit greater stability in slightly acidic conditions (around pH 5).[6] It is advisable to determine the optimal pH for your specific this compound derivative through stability studies.
Q4: I am working with a solid form of a this compound. Do I still need to be concerned about stability?
A4: Solid formulations of dihydropyridines are significantly more stable than their solutions, especially concerning photodegradation.[1][2] However, they are not entirely immune to degradation. Studies have shown that in the presence of humidity, thermal degradation can occur, leading to the formation of a nitroso derivative through aromatization of the this compound ring and elimination of a water molecule.[7][8][9][10] Therefore, it is still important to store solid dihydropyridines in a cool, dry, and dark place.
Q5: Are there any formulation strategies to improve the stability of dihydropyridines in aqueous solutions?
A5: Yes, several formulation strategies can enhance stability. Incorporating dihydropyridines into supramolecular systems like cyclodextrins or liposomes can improve both photostability and aqueous solubility.[3][11] The use of nonionic surfactants, such as polysorbate 20, can also create micellar solutions that protect the drug from light and improve solubility.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the active compound in solution. | Light Exposure: Dihydropyridines are highly photosensitive. | 1. Work in a dark room or under amber/red light. 2. Use amber-colored glassware or vials wrapped in aluminum foil.[11] 3. Prepare solutions fresh before use whenever possible. |
| Inconsistent results between experimental runs. | Inconsistent pH: The pH of the solution can affect the rate of degradation. | 1. Measure and control the pH of your solutions using appropriate buffers. 2. Consult the literature for the optimal pH for your specific this compound. Amlodipine, for instance, is most stable around pH 5.[6] |
| Precipitation of the compound in aqueous buffer. | Poor Aqueous Solubility: Many dihydropyridines have low water solubility. | 1. Consider using co-solvents like ethanol or DMSO in your initial stock solution. 2. Investigate the use of solubilizing excipients such as cyclodextrins or nonionic surfactants (e.g., polysorbate 20) to improve solubility and stability.[11] |
| Degradation observed even when protected from light. | Oxidation: The this compound ring is susceptible to oxidation from dissolved oxygen or trace metal ions. | 1. De-gas your solvents and buffers before use. 2. Consider adding an antioxidant to your solution. Some dihydropyridines, like lacidipine and lercanidipine, have inherent antioxidant properties.[12] 3. Use high-purity solvents and reagents to minimize metal ion contamination. |
| Thermal Degradation: Elevated temperatures can accelerate degradation, especially in the presence of moisture. | 1. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen). 2. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for monitoring the degradation of a this compound and the formation of its pyridine derivative.
-
System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized for your specific compound (e.g., 80:20 v/v or 45:55 v/v).[13][14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for your this compound (often around 254 nm).
-
Procedure: a. Prepare a stock solution of your this compound in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to the desired concentration in your test solution (e.g., buffer at a specific pH). c. At specified time points during your stability study (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. d. Inject the aliquot into the HPLC system. e. Monitor the decrease in the peak area of the parent this compound and the increase in the peak area of the pyridine degradation product.
-
Data Analysis: The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time to determine the degradation rate constant (k). The in vitro half-life (t½) can be calculated as: t½ = 0.693 / k.[15]
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the this compound solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Incubate the this compound solution with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose the this compound solution to a light source, such as a UV lamp or a photostability chamber, following ICH guidelines.[11]
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60-80 °C) in a controlled environment.[8]
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating method, such as the HPLC protocol described above, to separate the parent drug from its degradation products.
Visualizations
Caption: Primary degradation pathway of dihydropyridines.
Caption: Troubleshooting workflow for this compound instability.
Caption: Key strategies for enhancing this compound stability.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. A New Generation of this compound Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vitro Efficacy of Novel Dihydropyridine Compounds: A Comparative Guide
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, best known for its potent L-type calcium channel blocking activity, which has been instrumental in the management of hypertension and angina.[1][2][3] However, recent research has unveiled a broader spectrum of biological activities for novel DHP derivatives, extending beyond cardiovascular applications to areas such as oncology, infectious diseases, and multidrug resistance.[4][5][6][7] This guide provides a comparative analysis of the in vitro activity of these novel dihydropyridine compounds against established alternatives, supported by experimental data and detailed methodologies for their validation.
Comparative In Vitro Activity of this compound Compounds
The following tables summarize the in vitro activity of various novel this compound compounds compared to standard drugs. These tables highlight the diverse therapeutic potential of this chemical class.
Table 1: Calcium Channel Blocking and Vasodilator Activity
| Compound | Assay | Key Parameter | Result | Comparator | Comparator Result |
| Novel Fused 1,4-DHPs | Isolated Rat Aorta Relaxation | IC50 | Varies by substitution | Nifedipine | Standard Reference |
| Novel 2-amino-1,4-DHPs | Spontaneously Hypertensive Rats | Antihypertensive Activity | Potent Activity | - | - |
Table 2: Anticancer and Cytotoxic Activity
| Compound | Cell Line(s) | Assay | Key Parameter | Result | Comparator | Comparator Result |
| 1-Benzamido-1,4-DHP Derivatives | HeLa, Jurkat, A59, MIA PaCa-2 | Cytotoxicity | IC50 | As low as 7 µM | Doxorubicin | Standard Reference |
| DHP Derivatives with Pyridinium Moieties | HOS, HeLa | 3H-thymidine incorporation | Growth Inhibition | Cell-type dependent | Diludine | No significant effect |
| Novel 1,4-DHP Derivatives | MCF-7, LS180, MOLT-4 | MTT Assay | IC50 | Varies by compound | - | - |
Table 3: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Assay | Key Parameter | Result | Comparator | Comparator Result |
| F-27 (a novel 1,4-DHP) | Mycobacterium tuberculosis | Broth Macrodilution | MIC90 | 4.13 ± 0.45 µg/mL | Isoniazid | Standard Reference |
| Novel 1,4-DHP Derivatives | Helicobacter pylori | MIC Assay | MIC | ≤ 8 mg/L | Metronidazole | Comparable efficacy |
| DHP Analogues (e.g., compounds 2, 18, 21) | Trypanosoma cruzi | In vitro culture | IC50 | 4.95, 5.44, 6.64 µM | - | - |
| DHP Analogues (e.g., compounds 5, 11, 15) | Leishmania amazonensis | In vitro culture | IC50 | 15.11, 45.70, 53.13 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Vasodilator Activity Assessment using Rat Aortic Rings
This ex vivo method evaluates the vasorelaxant properties of this compound compounds.[1]
1. Tissue Preparation:
- Euthanize a rat and dissect the thoracic aorta, cleaning it of adherent connective and fatty tissues.
- Cut the aorta into rings of 1-2 mm in width.[1]
2. Mounting:
- Mount the aortic rings in an organ bath containing Krebs-Henseleit physiological salt solution.
- Maintain the bath at 37°C and aerate with a gas mixture of 95% O2 and 5% CO2.[1]
3. Contraction Induction:
- Induce a sustained contraction in the aortic rings by adding a high concentration of a vasoconstrictor agent like potassium chloride (KCl) or phenylephrine.[1]
4. Compound Administration:
- Add the novel this compound compound to the bath in a cumulative, concentration-dependent manner.[1]
5. Data Acquisition and Analysis:
- Measure the relaxation of the aortic ring isometrically using a force transducer.
- Calculate the percentage of relaxation relative to the pre-contracted tension.
- Plot dose-response curves and determine the IC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[1]
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
1. Cell Plating:
- Seed cancer cells (e.g., MCF-7, LS180, MOLT-4) in 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells/mL.
- Incubate the plates overnight to allow for cell attachment.[1]
2. Compound Treatment:
- Dissolve the test compounds, typically in DMSO, and dilute them to various concentrations in the cell culture medium.
- Treat the cells with these compounds and incubate for a specified period, such as 72 hours.[1]
3. MTT Addition and Incubation:
- After the incubation period, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]
- Incubate the plates to allow viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilizing agent, such as DMSO, to dissolve the insoluble formazan crystals.[1]
- Measure the absorbance of the solution using a microplate reader at an appropriate wavelength.
5. Data Analysis:
- The absorbance is directly proportional to the number of viable cells.
- Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[1]
Protocol 3: Antimicrobial Activity Assessment by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.
1. Preparation of Inoculum:
- Grow the microbial strain in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
2. Serial Dilution of Compound:
- Perform serial two-fold dilutions of the this compound compound in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well of the microtiter plate.
- Incubate the plate under appropriate conditions (temperature, atmosphere, time) for the specific microorganism. For instance, for H. pylori, incubation is under microaerobic conditions (85% N2, 10% CO2, and 5% O2) at 37°C.[7]
4. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5. Determination of MBC:
- To determine the MBC, aliquots from the wells showing no visible growth are sub-cultured onto agar plates.
- The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is essential for a comprehensive understanding.
Caption: Signaling pathway of this compound-mediated vasodilation.
Caption: General workflow for in vitro validation of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure--activity analysis of novel this compound derivatives to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro bactericidal activities of two novel this compound derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydropyridine Derivatives: Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and tolerability of several key dihydropyridine derivatives, a class of calcium channel blockers widely used in the management of hypertension. The information presented is collated from a range of clinical studies to support researchers, scientists, and drug development professionals in their understanding of these compounds.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative clinical trials of prominent this compound derivatives.
Table 1: Antihypertensive Efficacy
| This compound Derivative | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population | Study Duration |
| Amlodipine | 5-10 mg/day | 21.8 | 13.88 | Hypertensive patients with ischemic stroke | 4 weeks |
| Lercanidipine | 10-20 mg/day | 21.8 | 9.1 | Hypertensive patients with ischemic stroke | 4 weeks |
| Cilnidipine | 10-20 mg/day | 22.60 | 13.26 | Patients with essential hypertension | 12 weeks |
| Amlodipine | 5-10 mg/day | 22.99 | 13.88 | Patients with essential hypertension | 12 weeks |
Note: Blood pressure reductions can vary based on the baseline blood pressure and patient population.
Table 2: Key Tolerability and Side Effect Profiles
| This compound Derivative | Incidence of Pedal Edema (%) | Incidence of any Adverse Reaction (%) | Key Tolerability Findings |
| Amlodipine | 19%[1] | 77%[2] | Higher incidence of edema compared to lercanidipine and lacidipine.[1] |
| Lercanidipine | 9%[1] | 61%[2] | Significantly lower incidence of pedal edema compared to amlodipine.[1][3] |
| Lacidipine | 4%[1] | - | Favorable tolerability profile with low incidence of edema.[1] |
| Cilnidipine | ~2.8%[4] | - | Lower reported rates of pedal edema compared to traditional CCBs.[4] |
| Nifedipine | - | 83% (GITS formulation)[2] | Higher incidence of adverse reactions compared to lercanidipine.[2] |
Note: Incidence rates can vary across studies depending on the patient population, dosage, and duration of treatment.
Table 3: Effects on Proteinuria in Hypertensive Patients with Renal Disease
| This compound Derivative | Change in Urinary Protein/Creatinine Ratio (UPCR) | Study Details |
| Amlodipine | Significant increase from baseline[5] | In a 12-month study, the rate of increase in proteinuria was 87% of the baseline value.[5] |
| Cilnidipine | Suppression of the increase in proteinuria[5] | The rate of increase in proteinuria at 12 months was 4% of the baseline.[5] |
Table 4: Comparative Pharmacokinetic Parameters
| This compound Derivative | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (t½) (hours) | Protein Binding (%) |
| Amlodipine | 60-65[6] | 6-8[6] | 40-50[6] | 98[6] |
| Lercanidipine | Highly variable, low due to extensive first-pass metabolism | 1.5-3 | ~8-10 | >98 |
| Cilnidipine | ~13 | 2 | ~8.6 | >99 |
| Nifedipine | 45-75 (immediate release) | 0.5-2 | 2-5 | 92-98 |
Note: Pharmacokinetic parameters can be influenced by factors such as food intake and patient-specific characteristics.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the clinical evaluation of this compound derivatives.
Protocol for a Comparative Antihypertensive Efficacy and Tolerability Trial
This protocol outlines a typical randomized, double-blind, parallel-group study to compare the efficacy and tolerability of different this compound derivatives.
-
Patient Population:
-
Inclusion criteria typically include adults (e.g., aged 18-70 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg and systolic blood pressure >140 mmHg).[3]
-
Exclusion criteria often include secondary hypertension, significant comorbidities (e.g., severe renal or hepatic impairment), and contraindications to calcium channel blockers.
-
-
Study Design:
-
Treatment:
-
Initial doses are administered once daily.
-
Dose titration may be permitted at specified intervals (e.g., 4 and 8 weeks) if the target blood pressure (e.g., <140/90 mmHg) is not achieved.[3]
-
-
Efficacy Assessment:
-
The primary efficacy endpoint is the change in sitting systolic and diastolic blood pressure from baseline to the end of the treatment period.
-
Blood pressure is measured at regular follow-up visits (e.g., at 2, 4, 8, and 12 weeks) using a standardized method.[3]
-
-
Tolerability and Safety Assessment:
-
Tolerability is assessed by recording all adverse events reported by the patients at each follow-up visit.
-
The incidence of specific side effects, such as pedal edema, headache, and flushing, is a key focus.
-
Laboratory parameters are monitored at the beginning and end of the study to assess safety.[3]
-
Protocol for Assessment of Antiproteinuric Effects
This protocol describes a study to compare the effects of different this compound derivatives on proteinuria in hypertensive patients with renal disease.
-
Patient Population:
-
Study Design:
-
Data Collection:
-
Urine samples are collected at baseline and at specified follow-up intervals.
-
The primary endpoint is the change in the urinary protein-to-creatinine ratio (UPCR).
-
-
Laboratory Analysis:
-
Urine protein concentration is measured in mg/dL.
-
Urine creatinine concentration is measured in g/dL.
-
The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.[8]
-
Methodology for Assessing Pedal Edema
The assessment of pedal edema is a critical component of tolerability studies for this compound derivatives.
-
Clinical Assessment:
-
A common method involves the physician's clinical assessment of pitting edema, where a finger is pressed on the swollen area to observe the depth and duration of the indentation.[9]
-
-
Quantitative Measurement:
-
Water Displacement Volumetry: This is considered a gold standard method for measuring limb volume and can be used to quantify changes in edema.[10][11] The foot and ankle are immersed in a water-filled container with a spout, and the volume of displaced water is measured.[12]
-
Ankle Circumference: This is a simpler and reliable method where the circumference of the ankle is measured at a standardized point.[10]
-
-
Patient-Reported Outcomes:
-
Patient questionnaires can be used to assess the subjective experience of edema, including its frequency and severity.[10]
-
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway
Caption: Comparative Clinical Trial Workflow
References
- 1. Tolerability of long-term treatment with lercanidipine versus amlodipine and lacidipine in elderly hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOLERANCE Study: Better blood pressure control and tolerability with lercanidipine | European Society of Hypertension [eshonline.org]
- 3. ijbcp.com [ijbcp.com]
- 4. droracle.ai [droracle.ai]
- 5. Comparison between cilnidipine and amlodipine besilate with respect to proteinuria in hypertensive patients with renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. droracle.ai [droracle.ai]
- 9. tactilemedical.com [tactilemedical.com]
- 10. Reliability and Feasibility of Methods to Quantitatively Assess Peripheral Edema | Clinical Medicine & Research [clinmedres.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Cross-Validation of Experimental Results for Dihydropyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various dihydropyridine analogs, a prominent class of L-type calcium channel blockers. The information presented is collated from multiple experimental studies to offer a cross-validated perspective on their biological activities. This document summarizes quantitative data in structured tables, details the experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding.
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory concentrations (IC50) and potency (pIC50) of various this compound analogs against L-type calcium channels and their vasorelaxant effects. These values are crucial indicators of the compounds' efficacy and are presented here to allow for direct comparison.
Table 1: Inhibitory Activity of this compound Analogs on L-type Calcium Channels
| Compound | Cell Line/Tissue | IC50 (µM) | pIC50 (-log M) | Reference |
| Nifedipine | Human Vascular Smooth Muscle | - | 7.78 | [1] |
| Nifedipine | Human Cardiac Muscle | - | 6.95 | [1] |
| Amlodipine | Human Vascular Smooth Muscle | - | 6.64 | [1] |
| Amlodipine | Human Cardiac Muscle | - | 5.94 | [1] |
| Felodipine | Human Vascular Smooth Muscle | - | 8.30 | [1] |
| Felodipine | Human Cardiac Muscle | - | 7.21 | [1] |
| Mebudipine | Guinea-pig Ileum & Rat Aortic Rings | More potent than Nifedipine | - | [1] |
| Dibudipine | Guinea-pig Ileum & Rat Aortic Rings | Similar to Nifedipine | - | [1] |
| Cilnidipine | Cardiac L-type Ca2+ channels | 17 | - | [2] |
| Compound 5a | A7r5 (rat aortic smooth muscle) | 0.18 ± 0.02 (µg/ml) | - | [3] |
| Compound 5e | A7r5 (rat aortic smooth muscle) | 0.25 ± 0.63 (µg/ml) | - | [3] |
Table 2: Vasorelaxant Effects of this compound Analogs
| Compound | Tissue | Agonist | EC50 (µM) | pIC50 (-log M) | Reference |
| Mebudipine | Rat Aortic Rings | KCl (40 mM) | - | > Nifedipine | [1] |
| Nifedipine | Rat Aortic Rings | KCl (40 mM) | - | < Mebudipine, > Dibudipine | [1] |
| Dibudipine | Rat Aortic Rings | KCl (40 mM) | - | < Nifedipine | [1] |
| DHPEE | Rat Thoracic Aorta | KCl | 5.76 | - | [3] |
| DHPEE | Rat Thoracic Aorta | Phenylephrine | 6.88 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of this compound analogs.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol outlines the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to this compound analogs using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bovine Serum Albumin (BSA)
-
This compound analog stock solutions
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells on coverslips or in multi-well plates until they reach the desired confluency.
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid dispersion) in a suitable buffer (e.g., HBSS with BSA).[4][5]
-
Cell Loading: Wash the cells with buffer and then incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[5] This allows the Fura-2 AM to enter the cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.
-
Washing: After incubation, wash the cells multiple times with the buffer to remove extracellular Fura-2 AM.
-
Compound Addition and Imaging: Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the multi-well plate in a plate reader. Obtain a baseline fluorescence reading. Apply the this compound analog at the desired concentration.
-
Data Acquisition: Record the fluorescence emission at ~510 nm following excitation at both 340 nm and 380 nm. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the 340/380 ratio over time to observe the changes in [Ca²⁺]i induced by the this compound analog.
Isometric Tension Measurement in Isolated Aortic Rings (Vasorelaxation Assay)
This protocol describes the assessment of the vasorelaxant effects of this compound analogs on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound analog stock solutions
-
Organ bath or wire myograph system
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath or on a wire myograph containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a resting tension (typically 1-2 g). After equilibration, induce a contraction with a high concentration of KCl (e.g., 80 mM) to check the viability of the tissue. Wash the rings and allow them to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using a vasoconstrictor agent like phenylephrine (e.g., 1 µM) or KCl.[3]
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add the this compound analog in a cumulative manner, increasing the concentration stepwise. Record the relaxation response after each addition until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC50 (the concentration of the analog that produces 50% of the maximal relaxation).
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound analogs and a typical experimental workflow for their evaluation.
Caption: L-type Calcium Channel Signaling Pathway in Smooth Muscle Contraction.
Caption: Experimental Workflow for this compound Analog Evaluation.
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant Effect of a Newly Synthesized this compound Ethyl Ester (DHPEE) on Rat Thoracic Aorta: Dual Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. hellobio.com [hellobio.com]
A Comparative Analysis of Dihydropyridine and Benzothiazepine Calcium Channel Blockers
A comprehensive guide for researchers and drug development professionals on the differential effects, underlying mechanisms, and experimental evaluation of two major classes of L-type calcium channel blockers.
This guide provides a detailed comparative study of dihydropyridines (e.g., nifedipine, amlodipine) and benzothiazepines (e.g., diltiazem), two prominent classes of L-type calcium channel blockers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering a thorough comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Binding Sites
Dihydropyridines and benzothiazepines both exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cell membranes. However, their distinct binding sites on the α1 subunit of the channel protein result in different pharmacological profiles.
Dihydropyridines are known for their high vascular selectivity.[1] They primarily target L-type calcium channels in the smooth muscle cells of peripheral arterioles, leading to potent vasodilation and a subsequent reduction in blood pressure.[2] This pronounced vasodilation can sometimes trigger a reflex sympathetic activation, leading to an increase in heart rate, known as reflex tachycardia.[3]
In contrast, benzothiazepines, such as diltiazem, exhibit a more balanced effect on both vascular smooth muscle and cardiac tissue.[4] They are less potent vasodilators than dihydropyridines but have a more significant direct effect on the heart, including negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[4][5] This dual action makes them effective in managing conditions where both blood pressure and heart rate control are desirable.
References
- 1. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind comparison of the efficacy and tolerability of once-daily modified-release diltiazem capsules with once-daily amlodipine tablets in patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of amlodipine and long-acting diltiazem in the treatment of mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Dihydropyridine Derivatives Against Nifedipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the performance of novel dihydropyridine (DHP) derivatives against the first-generation calcium channel blocker, nifedipine. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo experimental data, offering a clear comparison of the pharmacological activity of new this compound derivatives against nifedipine.
Table 1: In Vitro Calcium Channel Blocking and Vasorelaxant Activity
| Compound | Preparation | Agonist | Parameter | Value | Reference Compound | Reference Value |
| Mebudipine | Isolated guinea-pig ileum | Electrical Stimulation | pIC50 | No significant difference | Nifedipine | - |
| Dibudipine | Isolated guinea-pig ileum | Electrical Stimulation | pIC50 | No significant difference | Nifedipine | - |
| Mebudipine | K+-depolarized guinea-pig ileum | CaCl2 | Inhibitory Effect | Significantly higher | Nifedipine | - |
| Dibudipine | K+-depolarized guinea-pig ileum | CaCl2 | Inhibitory Effect | No significant difference | Nifedipine | - |
| Mebudipine | KCl-treated isolated rat aortic rings | - | pIC50 for relaxation | > Nifedipine | Nifedipine | - |
| Dibudipine | KCl-treated isolated rat aortic rings | - | pIC50 for relaxation | < Nifedipine | Nifedipine | - |
| Compound 6g (asymmetrical ester) | Guinea-pig ileal smooth muscle | - | IC50 | 1.32 x 10⁻⁹ M | Nifedipine | Not specified |
| n-propyl ester (symmetrical) | Guinea-pig ileal smooth muscle | - | IC50 | 2.66 x 10⁻⁹ M | Nifedipine | Not specified |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (p.o.) | Peak Hypotensive Effect (% of initial value) | Onset of Action | Duration of Action | Reference Compound | Reference Peak Hypotensive Effect |
| NZ-105 | 10 mg/kg | -52 mmHg | Slow (peak at 3 hr) | Long-lasting (> 9 hr) | Nicardipine | Similar potency |
| Nifedipine | 5 mg/kg | 49% | Not specified | Not specified | - | - |
| Nicardipine | 5, 10, 20 mg/kg | Dose-dependent | Not specified | Not specified | Nifedipine | Similar dose-dependent effects |
| New Analogues (6a-6h) | 10 mg/kg (i.p.) | Less potent than nifedipine | Slower for some compounds | Not specified | Nifedipine | More potent |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the synthesis and evaluation of new this compound derivatives.
Synthesis of this compound Derivatives via Hantzsch Reaction
The Hantzsch synthesis is a one-pot multicomponent reaction commonly used for the synthesis of this compound derivatives.
Materials:
-
An aldehyde (e.g., substituted benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate) - 2 equivalents
-
A nitrogen source (e.g., ammonia or ammonium acetate)
-
Solvent (e.g., ethanol or glacial acetic acid)
Procedure:
-
Dissolve the aldehyde and the β-ketoester in the chosen solvent in a round-bottom flask.
-
Add the nitrogen source to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure this compound derivative.
In Vitro Vasorelaxant Activity: Isolated Aortic Ring Assay
This ex vivo method assesses the vasorelaxant properties of the synthesized compounds.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Potassium chloride (KCl) for inducing contraction
-
Test compounds (new DHP derivatives and nifedipine)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rats and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and fat and cut it into rings of 3-4 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the bathing solution being changed every 15 minutes.
-
After equilibration, induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Once the contraction has stabilized, add the test compounds in a cumulative concentration-dependent manner to elicit relaxation.
-
Record the isometric tension continuously. The relaxant effect is expressed as a percentage of the KCl-induced contraction.
-
Calculate the pEC50 (negative logarithm of the half maximal effective concentration) for each compound.
In Vivo Antihypertensive Activity: Tail-Cuff Method in Spontaneously Hypertensive Rats (SHR)
This non-invasive method is used to measure systolic blood pressure in conscious rats to evaluate the antihypertensive effects of the compounds.[1][2][3][4][5]
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Tail-cuff blood pressure measurement system (including a tail cuff, a pulse transducer, and a sphygmomanometer)
-
Animal restrainer
-
Warming chamber or pad
-
Test compounds and vehicle control
Procedure:
-
Train the rats to the restraining procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer and allow it to acclimate for 10-15 minutes in a warmed environment (around 32-34°C) to facilitate the detection of the tail pulse.
-
Place the tail cuff and pulse transducer on the proximal part of the rat's tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then gradually deflate it.
-
Record the pressure at which the pulse reappears; this corresponds to the systolic blood pressure.
-
Take at least three stable consecutive readings and average them to obtain the baseline systolic blood pressure.
-
Administer the test compound or vehicle control (e.g., intraperitoneally or orally).
-
Measure the systolic blood pressure at various time points after drug administration (e.g., 30, 60, 120, 180, 240 minutes) to determine the peak effect and duration of action.
-
Calculate the change in blood pressure from the baseline for each time point.
Mandatory Visualizations
Signaling Pathway of this compound Derivatives
Caption: Signaling pathway of this compound action on L-type calcium channels in vascular smooth muscle cells.
Experimental Workflow for Benchmarking New this compound Derivatives
Caption: Experimental workflow for the synthesis and pharmacological evaluation of new this compound derivatives.
References
A Comparative Guide to the In Vivo Efficacy of Dihydropyridine Calcium Channel Blockers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several dihydropyridine calcium channel blockers, a class of drugs widely used in the management of hypertension. The data presented is compiled from preclinical studies in various animal models, offering insights into the comparative performance and underlying mechanisms of these agents.
Comparative Antihypertensive Efficacy
The primary measure of efficacy for this compound calcium channel blockers is their ability to lower blood pressure. The following tables summarize the dose-dependent effects of amlodipine, nifedipine, and lercanidipine on key cardiovascular parameters in two widely used animal models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) renal hypertensive model.
Table 1: Effects of Dihydropyridines on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| Amlodipine | 5 mg/kg/day | Oral | ↓ 25-35 | ↔ or slight ↑ | [1] |
| 10 mg/kg/day | Oral | ↓ 40-50 | ↑ | [1] | |
| Nifedipine | 1 mg/kg | Oral | ↓ (dose-dependent) | ↑ | [2] |
| 10 mg/kg/day | Oral | ↓ (significant) | ↑ (significant) | [3] | |
| Lercanidipine | 1 mg/kg | Oral | ↓ (significant) | ↔ | [4] |
| 10 mg/kg | Oral | ↓ (more potent than nifedipine) | ↔ | [4] | |
| Manidipine | 10 mg/kg/day | Oral | ↓ (similar to lercanidipine) | ↔ | [4] |
| Nimodipine | 10 mg/kg/day | Oral | ↓ (less than lercanidipine) | ↔ | [4] |
Note: "↓" indicates a decrease, "↑" indicates an increase, and "↔" indicates no significant change.
Table 2: Effects of Dihydropyridines on Blood Pressure in Renal Hypertensive Animal Models
| Compound | Animal Model | Dose | Route of Administration | Change in Blood Pressure | Reference |
| Nifedipine | 2K1C Rats | 0.1-0.5 mg/kg | Oral | Superior to nifedipine in max decrease | [2] |
| Lercanidipine | 2K1C Rats | Not Specified | Oral | Longer lasting than nicardipine | [4] |
Differential Effects on Cardiac Hypertrophy
Beyond blood pressure reduction, dihydropyridines have been investigated for their effects on cardiac hypertrophy, a common consequence of chronic hypertension. Studies suggest that amlodipine may have superior anti-hypertrophic properties compared to nifedipine, independent of its blood pressure-lowering effects.[5]
Table 3: Comparative Effects of Amlodipine and Nifedipine on Cardiac Hypertrophy
| Parameter | Animal Model | Amlodipine Treatment | Nifedipine Treatment | Key Findings | Reference |
| Heart Weight/Body Weight Ratio | Transverse Aortic Constriction (TAC) Mice | Significant reduction | Less consistent reduction | Amlodipine shows a more pronounced effect in reducing heart mass.[5] | [5] |
| Left Ventricular Wall Thickness | SHR | Marked reduction | Weak attenuation | Amlodipine's longer duration of action may contribute to its superior effect.[5] | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the antihypertensive and anti-hypertrophic effects of this compound calcium channel blockers.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that closely mimics human hypertension.[1][4]
-
Two-Kidney, One-Clip (2K1C) Model: A surgical model of renovascular hypertension induced by constricting one renal artery and leaving the contralateral kidney untouched.[6][7][8] This model is characterized by activation of the renin-angiotensin system.[7][8]
Induction of Renovascular Hypertension (2K1C Model)
-
Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a combination of ketamine and xylazine.[6]
-
Surgical Procedure: A flank incision is made to expose the left renal artery.[6] The artery is carefully isolated from the renal vein.[6][9] A U-shaped silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to constrict blood flow.[6][7] The muscle and skin are then sutured.[6]
-
Post-operative Care: The animals are monitored for recovery and housed with free access to food and water.[7] Hypertension typically develops over several weeks.[7]
Drug Administration
-
Oral Administration: For chronic studies, dihydropyridines are often administered orally, either mixed in the feed, drinking water, or by oral gavage.[1] Dosages are typically expressed in mg/kg/day.[1] A novel method for voluntary oral administration in mice involves mixing the drug with flavored yogurt to reduce stress.[10]
-
Intravenous Administration: For acute studies, drugs can be administered intravenously to achieve rapid and precise plasma concentrations.
Physiological Measurements
-
Blood Pressure and Heart Rate:
-
Tail-cuff method: A non-invasive method used in conscious rats to measure systolic blood pressure.
-
Intra-arterial catheterization: A direct and more accurate method involving the implantation of a catheter into an artery (e.g., carotid or femoral) for continuous blood pressure monitoring in conscious or anesthetized animals.[11]
-
-
Echocardiography: Used to assess cardiac structure and function, including left ventricular wall thickness and ejection fraction, to evaluate cardiac hypertrophy.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vivo validation of this compound efficacy.
Mechanism of action of this compound calcium channel blockers.
Differential anti-hypertrophic signaling pathways of amlodipine and nifedipine.
General experimental workflow for in vivo this compound efficacy studies.
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of long-acting calcium channel antagonists on neurohumoral factors: comparison of nifedipine coat-core with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertensive brain damage: comparative evaluation of protective effect of treatment with this compound derivatives in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Dihydropyridine Calcium Channel Blockers for Researchers and Drug Development Professionals
An objective guide to the performance, experimental validation, and signaling pathways of dihydropyridine-based therapies.
This guide provides a comprehensive statistical analysis and comparison of this compound (DHP) calcium channel blockers, a cornerstone in the management of hypertension and angina. Dihydropyridines are a class of L-type calcium channel blockers that selectively inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of comparative efficacy, safety profiles, and the experimental protocols used for their evaluation.
Comparative Efficacy and Safety of Common Calcium Channel Blockers
Clinical studies have demonstrated comparable efficacy among various this compound calcium channel blockers in reducing blood pressure.[4][5] However, differences in their pharmacokinetic profiles and incidence of side effects can influence drug selection and patient compliance. Non-dihydropyridine calcium channel blockers, such as verapamil and diltiazem, are also included for comparison, as they offer alternative mechanisms of action by exhibiting more pronounced effects on the heart muscle, leading to decreased heart rate and contractility.[6]
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Antihypertensive Efficacy
| Drug Class | Drug | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Study Population | Reference |
| This compound | Amlodipine | 5-10 mg/day | -16.3 / -9.6 | Mild to moderate hypertension | [7] |
| This compound | Nifedipine GITS | 30-60 mg/day | Trend towards lesser reduction than amlodipine/felodipine | Mild to moderate hypertension | [4][5] |
| This compound | Felodipine ER | 5-10 mg/day | -11.6 / -10.0 | Mild to moderate hypertension | [7] |
| This compound | Amlodipine | 5 mg once daily | At least as effective as nifedipine 20mg twice daily | Essential hypertension | [8] |
| This compound | Nifedipine Tablets | 20 mg twice daily | Significant peak/trough effect observed | Essential hypertension | [8] |
Table 2: Comparative Pharmacokinetic Profiles
| Drug Class | Drug | Half-life (t½) (hours) | Time to Peak Plasma Concentration (Tmax) (hours) | Oral Bioavailability (%) | Metabolism |
| This compound | Amlodipine | 30-50 | 6-12 | >65 | Hepatic (CYP3A4)[9] |
| This compound | Nifedipine | ~2 | 0.5-2 | 45-70 | Hepatic (CYP3A4) |
| This compound | Felodipine | 11-16 | 2.5-5 | ~15 | Hepatic (CYP3A4) |
| This compound | Nicardipine | 2-4 | 0.5-2 | 35 | Hepatic (CYP3A4) |
| Non-Dihydropyridine | Verapamil | 3-7 | 1-2 | 20-35 | Hepatic (CYP3A4) |
| Non-Dihydropyridine | Diltiazem | 3-4.5 | 2-3 | 40 | Hepatic (CYP3A4) |
Table 3: Common Side Effects Profile
| Drug Class | Drug | Common Side Effects | Incidence/Notes |
| This compound | Amlodipine | Swelling (14.5%), Anxiety (13.6%), Headaches (12.9%), Dizziness (12.3%) | User-reported data[10] |
| This compound | Nifedipine | Headache, flushing, edema | [11] |
| Non-Dihydropyridine | Diltiazem | Dizziness (12.4%), Tiredness (8.8%), Shortness of breath (7.8%) | User-reported data[10] |
| Non-Dihydropyridine | Verapamil | Constipation, headache, dizziness | Verapamil is a stronger negative inotrope than diltiazem[6] |
Signaling Pathway of this compound Action
Dihydropyridines exert their therapeutic effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle.[1][2][3] This inhibition prevents the influx of extracellular calcium, which is a critical step in muscle contraction. The reduced intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, ultimately lowering blood pressure.[1][2][3]
Caption: Signaling pathway of this compound action in vascular smooth muscle.
Experimental Workflow for this compound Characterization
The discovery and development of new this compound compounds involve a structured pipeline of in vitro and in vivo assays to determine their efficacy, selectivity, and safety.
Caption: Experimental workflow for benchmarking new 1,4-Dihydropyridines.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound compounds. The following are protocols for key experiments.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the L-type calcium channel by competing with a radiolabeled this compound, such as [3H]nitrendipine.
Materials:
-
Rat brain membrane preparation
-
[3H]nitrendipine (radioligand)
-
Test this compound compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing 10% sucrose for storage at -80°C.
-
Competition Binding Assay:
-
In a 96-well plate, add membrane preparation (50-120 µg protein), varying concentrations of the test compound, and a fixed concentration of [3H]nitrendipine to a final volume of 250 µL.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]nitrendipine (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a this compound compound on L-type calcium channel currents.
Materials:
-
Isolated vascular smooth muscle cells or a cell line expressing L-type calcium channels (e.g., HEK293)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (containing CaCl2 or BaCl2 as the charge carrier)
-
Intracellular solution (pipette solution)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Recording:
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the cell with the test this compound compound at various concentrations and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test concentration.
-
Plot the percentage of current inhibition as a function of the compound concentration to determine the IC50 value.
-
Protocol 3: Fluorescence-Based Calcium Flux Assay
Objective: To screen for this compound compounds that block L-type calcium channel activity by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line expressing L-type calcium channels
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Depolarizing agent (e.g., KCl)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well black, clear-bottom plate.
-
Dye Loading:
-
Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add the test this compound compounds to the wells.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a depolarizing agent (e.g., KCl) to all wells to activate the L-type calcium channels.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium influx for each test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How Do this compound Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. | Semantic Scholar [semanticscholar.org]
- 6. meded101.com [meded101.com]
- 7. researchgate.net [researchgate.net]
- 8. Double-blind comparison between nifedipine and amlodipine for the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 10. drugs.com [drugs.com]
- 11. ahajournals.org [ahajournals.org]
A Comparative Guide to the Selectivity of Dihydropyridine Derivatives for L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 1,4-dihydropyridine (DHP) derivatives as L-type calcium channel (LTCC) blockers. The information presented is supported by experimental data to aid in research and development efforts. Dihydropyridines are a class of organic compounds that are potent modulators of L-type voltage-gated calcium channels (LTCCs).[1] These channels are critical for regulating calcium influx into cells, which governs a wide range of physiological processes, including muscle contraction, hormone secretion, and neurotransmission.[1][2] DHP derivatives are widely used as antihypertensive agents due to their ability to relax vascular smooth muscle by binding to the α1 subunit of the L-type calcium channel and inhibiting calcium ion influx.[1]
The development of DHP derivatives has progressed through several generations, each with improved pharmacokinetic profiles and therapeutic effects. First-generation drugs like nifedipine have a short duration of action, while later generations, such as amlodipine and cilnidipine, offer longer half-lives and, in some cases, additional beneficial effects like N-type calcium channel blockade.[1] This guide delves into a comparative analysis of key DHP derivatives, focusing on their efficacy and selectivity.
Quantitative Comparison of Dihydropyridine Derivatives
The selectivity of this compound derivatives for L-type calcium channels is a critical determinant of their therapeutic efficacy and side-effect profile. This selectivity is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The lower the IC50 or Ki value, the higher the affinity of the compound for the channel.
| This compound Derivative | Target Channel | IC50 (µM) | Ki (nM) | Experimental Conditions | Reference |
| Nifedipine | L-type (CaV1.2) | 0.369 | - | FDSS/µCELL assays on SH-SY5Y cells | [3] |
| Cilnidipine | L-type (cardiac) | 17 | - | Whole-cell patch-clamp, holding potential -80 mV | [4] |
| Amlodipine | L-type (vascular smooth muscle) | In the low nM range | - | - | [5] |
| Isradipine | L-type | - | 1.73 ± 0.29 | [3H]PN200-110 binding in rabbit ventricular homogenates | [6] |
| Nitrendipine | L-type (rat brain membranes) | - | - | (+/-)-[3H]Nitrendipine binding | [7] |
| PN200-110 | L-type (rat brain membranes) | - | - | (+)-[3H]PN200-110 binding | [7] |
| DHP-103 | L-type (CaV1.2) | - | - | IC50 for KCa3.1 is 6 nM, with high selectivity over CaV1.2 | [8] |
| 4-isoxazolyl DHP (compound 1.i) | L-type | 0.320 | - | Whole-cell patch-clamp, holding potential -80 mV, 5 mM Ba2+ as charge carrier | [9] |
| FluoDiPine 6 | L-type | 1.08 | - | Whole-cell patch-clamp | [3] |
| Compound 5a | L-type (A7r5 cells) | 0.18 ± 0.02 µg/ml | - | Intracellular Ca2+ measurements | [10] |
| Compound 5e | L-type (A7r5 cells) | 0.25 ± 0.63 µg/ml | - | Intracellular Ca2+ measurements | [10] |
Experimental Protocols
The assessment of this compound selectivity for L-type calcium channels relies on robust experimental techniques. The two primary methods employed are electrophysiology (specifically the patch-clamp technique) and radioligand binding assays.
Electrophysiological Assessment of L-type Calcium Channel Blockade using Whole-Cell Patch-Clamp
This method directly measures the ion current flowing through L-type calcium channels in response to a specific compound.
Objective: To determine the IC50 value of a this compound derivative by measuring the inhibition of L-type calcium channel currents.
Materials:
-
Cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or heterologous expression systems like HEK 293 cells).[11]
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 2 MgCl2, 5 HEPES, 5 glucose, pH 7.4).[12]
-
Internal pipette solution (e.g., containing in mM: 10 NaCl, 140 KCl, 2 EGTA, 1 MgCl2, 0.1 Na-GTP, 5 Mg-ATP, 10 HEPES, pH 7.2).[12]
-
This compound derivatives of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
Procedure:
-
Cell Preparation: Isolate and culture the desired cells on coverslips. For experiments, place a coverslip in the recording chamber on the microscope stage.
-
Pipette Preparation: Pull glass micropipettes and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.
-
Data Acquisition:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV or -100 mV) to ensure the channels are in a resting state.[4][9][11]
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV or +20 mV) to activate the L-type calcium channels and record the resulting inward currents.[11][12] Barium can be used as the charge carrier to avoid calcium-dependent inactivation.[9]
-
Apply different concentrations of the this compound derivative to the external solution and record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each drug concentration.
-
Normalize the current to the control (drug-free) condition.
-
Plot the normalized current as a function of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Radioligand Binding Assay for this compound Affinity
This assay measures the affinity of a compound for the L-type calcium channel by assessing its ability to compete with a radiolabeled ligand that specifically binds to the channel.
Objective: To determine the Ki value of a this compound derivative by competitive binding against a known radiolabeled this compound.
Materials:
-
Cell membranes or tissue homogenates containing L-type calcium channels.[13][14]
-
Unlabeled this compound derivatives (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
96-well filter plates and a vacuum filtration apparatus.[13][16]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[13][14]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.[13]
-
Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[13]
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand).
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-type calcium channel signaling pathway.
Caption: Experimental workflow for assessing selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selectivity of dihydropyridines for cardiac L-type and sympathetic N-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound receptors are primarily functional L-type calcium channels in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of binding of this compound calcium channel blockers to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and structural basis of selective 1,4-dihydropyridine inhibitors of the calcium-activated potassium channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to this compound Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Molecular determinants of high affinity this compound binding in L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Navigating the Labyrinth of Dihydropyridine Research: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of preclinical research findings is a cornerstone of successful drug development. In the field of dihydropyridine (DHP) calcium channel blockers, a class of drugs widely used in the management of hypertension and angina, ensuring the consistency and reliability of experimental data is paramount. This guide provides an objective comparison of the performance of various DHPs in key preclinical assays, supported by experimental data, and outlines detailed methodologies to enhance the reproducibility of future studies.
Section 1: Comparative Efficacy in Preclinical Models
The preclinical evaluation of dihydropyridines often involves a battery of in vitro and in vivo assays to determine their efficacy and potential liabilities. However, direct comparisons of reproducibility across different DHPs are scarce in the literature. This section summarizes available comparative data to highlight potential differences in outcomes and underscore the importance of standardized protocols.
In Vitro Vasorelaxant Effects
The primary mechanism of action for dihydropyridines is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation. The aortic ring assay is a common in vitro method to assess this effect. While a systematic review of reproducibility is not available, individual studies comparing different DHPs provide insights into their relative potencies.
| This compound | Animal Model | Assay Type | Reported Outcome | Potential for Variability |
| Nifedipine | Rat | Aortic Ring Assay | Potent vasorelaxant effect.[1] | High |
| Amlodipine | Rat | Aortic Ring Assay | Effective vasorelaxant, with some studies suggesting a slower onset of action compared to nifedipine.[2] | High |
| Felodipine | Rat | Aortic Ring Assay | Potent vasorelaxant.[3] | High |
| Benidipine | Rabbit | Aortic Ring Assay | Effective in preventing vascular hyperplasia.[4] | High |
| Hybrid DHP (4a) | Rat | Mesenteric Artery Assay | Showed vasorelaxant properties by both calcium channel blocking and potassium channel opening.[1] | High |
Note: The "Potential for Variability" is rated high due to the numerous factors that can influence the outcome of these ex vivo assays, including tissue preparation, buffer composition, and data analysis methods.
In Vivo Antihypertensive Effects
Animal models of hypertension are crucial for evaluating the in vivo efficacy of dihydropyridines. The Spontaneously Hypertensive Rat (SHR) is a widely used model.
| This compound | Animal Model | Key Findings | Reference |
| Nifedipine | Conscious Dogs | Dose-related decrease in blood pressure with reflex tachycardia.[5] | [5] |
| Felodipine | Spontaneously Hypertensive Rats (SHR) | Lowered mean arterial pressure by about 19%.[6] | [6] |
| Amlodipine | Spontaneously Hypertensive Rats (SHR) | Markedly reduced left ventricular wall thickness.[2] | [2] |
| Nitrendipine | Conscious Dogs | Relatively more effective in reducing arterial pressure than nifedipine.[5] | [5] |
| Nisoldipine | Conscious Dogs | Produced the greatest coronary vasodilation.[5] | [5] |
In Vitro Cytotoxicity
Some this compound derivatives have been investigated for their potential anticancer activities. The MTT assay is a common method to assess cytotoxicity.
| This compound Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 | 28.5 ± 3.5 | [7] |
| Compound 7a | LS180 | 29.7 ± 4.7 | [7] |
| Compound 7a | MOLT-4 | 17.4 ± 2.0 | [7] |
| Compound 13ad' | Caco-2 | 0.63 ± 0.05 | [8] |
| Compound 13ab' | Caco-2 | 1.39 ± 0.04 | [8] |
| Compound A13 | Raji, K562, Fen, HeLa | < 1 | [9] |
Section 2: Factors Influencing Reproducibility in this compound Research
The lack of reproducibility in preclinical research is a significant challenge, with studies indicating that over 50% of preclinical research is irreproducible.[10][11] This can be attributed to a variety of factors that are particularly relevant to this compound research.
-
Chemical Synthesis and Purity: The synthesis of this compound derivatives can be complex, and variations in reaction conditions can lead to impurities or different isomeric ratios, which can significantly impact biological activity.[12] The purity of the compounds used in biological assays is a critical factor that is not always rigorously controlled or reported.
-
Experimental Protocols: Minor variations in experimental protocols can lead to significant differences in results. This includes differences in animal strains, cell lines, reagent concentrations, and incubation times.
-
Data Analysis and Reporting: Inconsistent statistical methods and selective reporting of data can introduce bias and hinder the ability of other researchers to replicate findings.[10]
-
Biological Variability: Inherent biological variability between animals and even between different passages of the same cell line can contribute to inconsistent results.
Section 3: Detailed Experimental Protocols for Key Assays
To promote reproducibility, it is essential to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in this compound research.
In Vitro Aortic Ring Assay for Vasorelaxant Activity
Objective: To assess the ability of a this compound compound to relax pre-contracted isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Phenylephrine or KCl for pre-contraction
-
This compound compound of interest
-
Organ bath system with force transducer
Protocol:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction is stable, add the this compound compound in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of a this compound compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls
-
This compound compound of interest
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
Protocol:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedure for at least one week.
-
Record baseline blood pressure and heart rate for several days before the start of the treatment.
-
Administer the this compound compound or vehicle orally by gavage at a fixed time each day for the duration of the study (e.g., 2-4 weeks).
-
Measure blood pressure and heart rate at regular intervals after drug administration.
-
At the end of the study, euthanize the animals and collect relevant tissues for further analysis if required.
-
Analyze the data to determine the effect of the treatment on blood pressure and heart rate compared to the vehicle-treated group.
Section 4: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound research can aid in understanding and standardizing experimental approaches.
This compound Signaling Pathway
Dihydropyridines primarily act by blocking L-type calcium channels. However, evidence suggests they may also modulate other signaling pathways.
Caption: this compound signaling pathway, including primary and potential off-target effects.
Experimental Workflow for Preclinical this compound Evaluation
A standardized workflow is crucial for ensuring the reproducibility of preclinical studies.
Caption: A generalized experimental workflow for the preclinical evaluation of dihydropyridines.
By adhering to rigorous and transparent experimental practices, the scientific community can enhance the reproducibility of this compound research, ultimately accelerating the development of new and improved therapies for cardiovascular diseases.
References
- 1. Vasorelaxation by new hybrid compounds containing this compound and pinacidil-like moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential effects of felodipine and nifedipine on 24-h blood pressure and left ventricular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antiatherosclerotic effects of this compound calcium channel blocker and HMG-CoA reductase inhibitor on hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative actions of this compound slow channel calcium blocking agents in conscious dogs: systemic and coronary hemodynamics with and without combined beta adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of anti-hypertensive treatment with felodipine on cardiovascular structure of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological Rigor in Preclinical Cardiovascular Studies: Targets to Enhance Reproducibility and Promote Research Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of long-acting calcium channel antagonists on neurohumoral factors: comparison of nifedipine coat-core with amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dihydropyridine Compounds: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Dihydropyridine-based compounds, a class of molecules widely recognized for their use as calcium channel blockers in the treatment of hypertension, require meticulous handling and disposal due to their potential reactivity and pharmacological activity.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, fostering a culture of safety and operational excellence.
Immediate Safety and Logistical Planning
The cornerstone of this compound disposal lies in adherence to established hazardous waste protocols. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[3]
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling any this compound waste, it is crucial to don the appropriate PPE. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[3] Always consult the Safety Data Sheet (SDS) for the specific this compound compound to understand its unique hazard profile.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Do Not Mix: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[3]
-
Dedicated Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical nature of the waste.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the this compound, and any other constituents present in the waste stream.[5]
Step 3: Accumulation and Storage
Hazardous waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[4]
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Closed Containers: Keep waste containers securely closed except when adding waste.[5][6]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment pan to mitigate the impact of potential spills.[6]
Step 4: Arranging for Professional Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging waste pickup and ensuring compliance with all regulatory requirements.[7]
Quantitative Data Summary
For laboratories handling various chemical wastes, a structured approach to data management is essential. The following table provides a template for tracking key quantitative aspects of this compound waste.
| Waste Stream Identifier | This compound Compound | Concentration (if applicable) | Quantity (grams or mL) | Accumulation Start Date | Scheduled Disposal Date |
| DHP-Waste-2025-001 | Nifedipine | 10 mg/mL in Ethanol | 500 mL | 2025-11-15 | 2026-01-10 |
| DHP-Waste-2025-002 | Amlodipine Besylate | Solid | 25 g | 2025-11-20 | 2026-01-15 |
Potential Chemical Pre-Treatment: Oxidation
The primary degradation pathway for 1,4-dihydropyridines is oxidation to their corresponding pyridine derivatives.[1][8] This chemical transformation results in a loss of pharmacological activity.[8] While professional disposal is the standard and required method, in some specialized circumstances, chemical deactivation prior to collection may be considered. This should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department.
Experimental Protocol: Oxidation with Hydrogen Peroxide and Copper(II) Chloride
The following is a literature-described method for the oxidation of a this compound. This is provided for informational purposes and is not a universally endorsed disposal protocol.
Objective: To oxidize a 1,4-dihydropyridine to its corresponding pyridine derivative.
Materials:
-
This compound compound
-
Ethanol
-
Copper(II) chloride (CuCl₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Stir plate and stir bar
-
Appropriate reaction vessel and glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste (1 mmol) in ethanol (20 mL).
-
Add Copper(II) chloride (1 mmol) to the solution with stirring.
-
Slowly add 30% hydrogen peroxide (0.2 mL) dropwise over 30 minutes at room temperature.
-
Continue stirring and monitor the reaction to completion (e.g., by TLC).
-
The resulting pyridine derivative solution should be collected as hazardous waste.
Source: Adapted from Oriental Journal of Chemistry, showcasing a synthetic method.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
By implementing these robust procedures, laboratories can ensure the safe and compliant disposal of this compound compounds, thereby protecting personnel, minimizing environmental impact, and upholding the highest standards of laboratory safety.
References
- 1. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 2. Taming photo-induced oxidation degradation of this compound drugs through cocrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Calcium Channel Block and Inactivation: Insights from Structure-Activity Studies - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Treatment of calcium channel blocker-induced cardiovascular toxicity with drug scavenging liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taming photo-induced oxidation degradation of this compound drugs through cocrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
Essential Safety and Handling Protocols for Dihydropyridine Compounds
For researchers, scientists, and drug development professionals, the safe handling of potent pharmaceutical compounds like dihydropyridines is of paramount importance. Adherence to strict safety protocols is crucial to minimize exposure risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for handling dihydropyridine and its derivatives.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). All personnel handling dihydropyridines must be trained in the proper donning, doffing, and disposal of PPE.
Recommended PPE for Handling this compound Compounds:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. | Provides a robust barrier against chemical permeation. Double gloving offers additional protection.[1] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic cuffs. | Protects the body from splashes and aerosol contamination. |
| Eye & Face Protection | Chemical safety goggles or a full-face shield. | Shields eyes and face from accidental splashes and airborne particles.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling powders or creating aerosols. | Prevents the inhalation of hazardous particles.[3][4] |
| Additional Protection | Disposable shoe covers and a hair cover are recommended, particularly in sterile compounding areas. | Minimizes the potential for spreading contamination. |
Standard Operating Procedure for Handling Dihydropyridines
All manipulations involving this compound compounds, especially in powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control aerosol generation.[4][5]
Step-by-Step Handling Protocol:
-
Preparation: Before commencing work, ensure the work area is clean and uncluttered. Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
PPE Donning: Put on all required PPE in the correct order (gown, hair cover, shoe covers, mask/respirator, eye protection, and then gloves).
-
Weighing and Reconstitution: When weighing powdered compounds, do so within a containment device. To reconstitute, use a technique that avoids pressurization, such as employing a vented needle.
-
During Operations: Handle all materials carefully to avoid splashes and aerosol generation. Keep all containers of this compound compounds sealed when not in use.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Waste Disposal: Dispose of all contaminated materials in designated hazardous waste containers.[6]
Caption: Standard Operating Procedure for Handling Dihydropyridines.
Emergency Spill Response
In the event of a this compound spill, a prompt and appropriate response is critical to mitigate exposure and contamination.[7][8][9]
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or involves a highly volatile substance, evacuate the entire lab and notify the appropriate emergency response personnel.
-
Secure the Area: Restrict access to the spill area. If it is safe to do so, increase ventilation by opening a fume hood sash.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or a chemical spill pillow.[7] For solid spills, carefully cover the powder with damp paper towels to avoid generating dust.
-
Neutralize and Absorb: For acidic or basic this compound derivatives, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[10] Apply absorbent material, working from the outside in.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional environmental health and safety office.
Caption: this compound Spill Response Workflow.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste generated from the handling of dihydropyridines, including contaminated PPE, labware, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless approved by your institution's environmental health and safety department.
-
Container Management: Keep the hazardous waste container closed except when adding waste. Store the container in a secure, designated area away from general laboratory traffic.
-
Labeling: Ensure the waste container is properly labeled with its contents and associated hazards.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management vendor. Adhere to all federal, state, and local regulations for hazardous waste disposal.[6] Never dispose of this compound waste down the drain or in the regular trash.[12]
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. cdc.gov [cdc.gov]
- 5. wilcoprime.com [wilcoprime.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. westlab.com [westlab.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
